Technical Documentation Center

1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose
  • CAS: 58769-33-8

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of 1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-β-D-ribofuranose

Executive Summary In the landscape of antiviral drug development and mRNA therapeutic engineering, the precise modification of carbohydrate scaffolds is a critical determinant of pharmacological efficacy. 1,2-Di-O-acetyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antiviral drug development and mRNA therapeutic engineering, the precise modification of carbohydrate scaffolds is a critical determinant of pharmacological efficacy. 1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-β-D-ribofuranose is a highly specialized, orthogonally protected sugar intermediate. It serves as the foundational building block for synthesizing 3'-O-methylated ribonucleosides[1]. These nucleoside analogs are indispensable in modern molecular biology and virology, functioning primarily as obligate chain terminators against viral RNA polymerases and as essential components in the synthesis of mRNA cap analogs.

This technical guide deconstructs the structural rationale of this molecule, details its mechanistic role in drug design, and provides a self-validating synthetic protocol for its application in stereoselective glycosylation.

Structural Deconstruction & Causality

Every functional group on the β-D-ribofuranose core of this molecule has been engineered with strict synthetic and biological causality. Understanding these modifications is essential for predicting the molecule's behavior during complex glycosylation reactions.

  • C1 & C2 (Di-O-acetyl): The acetyl group at the C1 position acts as the primary leaving group. When exposed to a Lewis acid, it departs to form a highly reactive oxocarbenium ion. Crucially, the C2 acetyl group provides Neighboring Group Participation (NGP) . The carbonyl oxygen of the C2 acetate attacks the C1 carbocation, forming a rigid 1,2-acyloxonium (dioxolenium) ion intermediate. This sterically shields the α-face of the sugar, compelling the incoming nucleobase to attack exclusively from the β-face[2].

  • C3 (O-methyl): This is the core pharmacophore. By replacing the native 3'-hydroxyl group with a stable methoxy ether, the resulting nucleoside is rendered incapable of forming subsequent phosphodiester bonds, acting as a chain terminator[1].

  • C5 (O-benzoyl): The primary alcohol is protected by a benzoyl group rather than an acetyl group. The benzoyl moiety offers superior steric bulk and distinct electronic properties, which prevent unwanted intramolecular acyl migration during the harsh conditions of upstream methylation and downstream glycosylation.

Table 1: Physicochemical & Structural Parameters
ParameterValueStructural & Synthetic Rationale
Chemical Formula C₁₇H₂₀O₈-
Molecular Weight 352.34 g/mol -
C1 Substitution O-AcetylLabile leaving group; activated by Lewis acids (e.g., TMSOTf) to initiate glycosylation.
C2 Substitution O-AcetylEssential for NGP; forms a 1,2-acyloxonium ion to guarantee β-anomer stereoselectivity.
C3 Substitution O-MethylPharmacophore; eliminates the 3'-OH nucleophile required for RNA chain elongation.
C5 Substitution O-BenzoylRobust protecting group; resists acyl migration and allows orthogonal deprotection.

Mechanistic Role in Drug Development

The primary application of 1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-β-D-ribofuranose is the generation of 3'-O-methylated nucleosides. When these analogs are triphosphorylated intracellularly and incorporated into a nascent viral RNA strand by a viral RNA-dependent RNA polymerase (RdRp), the absence of the 3'-hydroxyl group physically blocks the addition of the next nucleotide. This mechanism is a cornerstone of antiviral therapeutic design.

MOA VPol Viral RNA Polymerase Nat_NTP Natural NTP (3'-OH Active) VPol->Nat_NTP Incorporates Mod_NTP 3'-O-Methyl NTP (Lacks 3'-OH) VPol->Mod_NTP Incorporates Elongation RNA Elongation (Phosphodiester Bond) Nat_NTP->Elongation Continuous Termination Chain Termination (Viral Inhibition) Mod_NTP->Termination Steric/Chemical Block

Mechanism of viral RNA chain termination by 3'-O-methylated nucleoside analogs.

Synthetic Methodology: Vorbrüggen Glycosylation

The transformation of the protected sugar into a biologically active nucleoside relies on the highly stereoselective Vorbrüggen glycosylation. The following protocol details the coupling of 1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-β-D-ribofuranose with a nucleobase (e.g., N6-benzoyladenine)[1],[2].

Step-by-Step Protocol

Objective: Synthesize a stereopure β-3'-O-methyl nucleoside via NGP-directed coupling.

  • Step 1: Nucleobase Silylation

    • Action: Suspend N6-benzoyladenine (1.2 eq) in anhydrous acetonitrile (MeCN) under an inert argon atmosphere. Add N,O-Bis(trimethylsilyl)acetamide (BSA, 2.5 eq) and heat to 60°C.

    • Causality & Self-Validation: Silylation increases the nucleophilicity of the nucleobase and its solubility in organic solvents. The reaction is self-validating: the transition of the mixture from a cloudy, heterogeneous suspension to a clear, homogeneous solution physically confirms that complete silylation has been achieved.

  • Step 2: Glycosyl Donor Activation

    • Action: Cool the silylated nucleobase solution to 0°C. Add 1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-β-D-ribofuranose (1.0 eq) dissolved in anhydrous MeCN. Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 eq).

    • Causality: TMSOTf acts as a potent Lewis acid, promoting the departure of the C1-acetate. The dropwise addition at 0°C is critical; it prevents localized exothermic spikes that could degrade the transient oxocarbenium intermediate and compromise the integrity of the NGP.

  • Step 3: NGP-Directed Coupling

    • Action: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours.

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC; Hexane:EtOAc, 1:1). The complete disappearance of the UV-inactive carbohydrate donor spot and the emergence of a new, UV-active product spot confirms the successful coupling.

  • Step 4: Quenching and Isolation

    • Action: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TMSOTf. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography.

Glycosylation Sugar 1,2-Di-O-acetyl-5-O-benzoyl- 3-O-methyl-β-D-ribofuranose Activation Lewis Acid Activation (TMSOTf) Sugar->Activation Intermediate 1,2-Acyloxonium Ion (α-Face Blocked) Activation->Intermediate C1-OAc Departure Product β-3'-O-Methyl Nucleoside (Stereopure) Intermediate->Product NGP-Directed Coupling Nucleobase Silylated Nucleobase (β-Face Attack) Nucleobase->Product Nucleophilic Attack

Stereoselective Vorbrüggen glycosylation directed by C2-acetyl neighboring group participation.

Analytical Validation (Self-Validating Systems)

To ensure the scientific integrity of the synthesized nucleoside, the protocol must be validated through rigorous analytical techniques to confirm both regioselectivity and stereoselectivity.

  • Stereochemical Validation via ¹H NMR Spectroscopy: The success of the C2-acetate NGP is quantitatively validated by examining the anomeric proton (H1') in the ¹H NMR spectrum. In ribofuranosides, the dihedral angle of the 1,2-trans geometry (the desired β-anomer) results in a very small or vanishing coupling constant ( J1′,2′​ ≈ 0–2 Hz). Conversely, the 1,2-cis geometry (the unwanted α-anomer) exhibits a larger coupling constant ( J1′,2′​ ≈ 4–5 Hz). A singlet or tight doublet for the H1' peak serves as an immediate, self-validating proof of β-stereoselectivity.

  • Regiochemical Validation via HPLC: During the upstream synthesis of the sugar, methylation can sometimes occur at the 2'-OH position. Because 2'-O-methyl and 3'-O-methyl isomers exhibit vastly different biological activities, reverse-phase High-Performance Liquid Chromatography (HPLC) must be employed. A single, sharp chromatographic peak confirms the regiochemical purity of the 3'-O-methylated product, validating the upstream protection/deprotection strategy[1].

Sources

Exploratory

CAS registry number search for 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose

An In-Depth Technical Guide to 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose: Synthesis, Characterization, and Application in Drug Discovery Authored by a Senior Application Scientist This technical guide prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose: Synthesis, Characterization, and Application in Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose, a carbohydrate derivative with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, a proposed synthetic pathway with detailed protocols, and its prospective applications, particularly as a precursor for nucleoside analogues.

Compound Identification and Physicochemical Properties

1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose is a selectively protected derivative of D-ribose. The strategic placement of acetyl, benzoyl, and methyl groups allows for regioselective modifications, making it a valuable building block in complex organic syntheses.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

  • CAS Registry Number: 10300-21-7[1][2]

The structural and physical properties of this molecule are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C17H20O8[1][2]
IUPAC Name [(2R,3R,4S,5S)-5-(acetyloxy)-4-methoxy-2-(benzoyloxymethyl)oxolan-3-yl] acetateInferred from structure
Appearance Likely a white crystalline solid[] (by analogy)
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General chemical principles

Strategic Importance in Nucleoside Synthesis

Protected ribofuranose derivatives are fundamental to the synthesis of nucleosides, which are the building blocks of DNA and RNA. Many antiviral and anticancer drugs are nucleoside analogues. The protecting groups on the ribose sugar serve several critical functions:

  • Enhanced Stability: They protect the sugar moiety from unwanted side reactions during multi-step syntheses.[]

  • Improved Solubility: The organic protecting groups increase the solubility of the sugar in non-polar organic solvents used in synthesis.

  • Regioselective Control: By blocking certain hydroxyl groups, they direct the reaction to a specific position on the sugar, which is crucial for creating specific isomers of the final nucleoside product.[]

The specific protecting groups on 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose offer a unique combination of reactivity. The acetyl groups at the C1 and C2 positions provide a balance of stability and reactivity, while the benzoyl group at C5 is robust. The methyl ether at C3 is a stable protecting group, allowing for modifications at other positions without its interference.

Proposed Synthetic Pathway and Experimental Protocol

The overall workflow is depicted in the following diagram:

G DRibose D-Ribose Step1 Methylation & Acetonide Protection DRibose->Step1 Intermediate1 Methyl 2,3-O-isopropylidene-β-D-ribofuranoside Step1->Intermediate1 Step2 Benzoylation (C5-OH) Intermediate1->Step2 Intermediate2 Methyl 5-O-benzoyl-2,3-O-isopropylidene-β-D-ribofuranoside Step2->Intermediate2 Step3 Hydrolysis of Acetonide & Methyl Glycoside Intermediate2->Step3 Intermediate3 5-O-benzoyl-D-ribofuranose Step3->Intermediate3 Step4 Acetylation (C1, C2-OH) & Methylation (C3-OH) Intermediate3->Step4 FinalProduct 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-β-D-ribofuranose Step4->FinalProduct

Caption: Proposed synthetic workflow from D-Ribose.

Experimental Protocol:

Step 1: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

This initial step protects the 2- and 3-hydroxyl groups as an acetonide and forms the methyl furanoside.[4]

  • Suspend D-ribose in a mixture of acetone and methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature until the D-ribose is consumed (monitored by TLC).

  • Neutralize the reaction with sodium bicarbonate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Benzoylation of the C5-Hydroxyl Group

This step selectively protects the primary hydroxyl group at the C5 position.

  • Dissolve the crude product from Step 1 in pyridine and cool the solution to 0°C.

  • Add benzoyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Step 3: Hydrolysis of the Acetonide and Methyl Glycoside

This step removes the protecting groups at C1, C2, and C3 to allow for differential protection in the next step.

  • Dissolve the product from Step 2 in a mixture of acetic acid and water.

  • Heat the solution to facilitate hydrolysis.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

Step 4: Acetylation and Methylation

This final step introduces the acetyl groups at C1 and C2 and the methyl group at C3.

  • Dissolve the crude 5-O-benzoyl-D-ribofuranose in a suitable solvent such as pyridine.

  • Cool the mixture to 0°C and add acetic anhydride to acetylate the C1 and C2 hydroxyl groups.

  • After acetylation is complete (monitored by TLC), add a methylating agent, such as methyl iodide in the presence of a base like silver oxide, to methylate the C3 hydroxyl group.

  • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield the final product, 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose.

Application in Drug Development: A Precursor for Novel Nucleosides

The primary application of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose is as a key intermediate in the synthesis of modified nucleosides.[] The C1-acetyl group is a good leaving group for the crucial glycosylation reaction, where a nucleobase (natural or modified) is attached to the ribose sugar.

The general workflow for its use in nucleoside synthesis is as follows:

G ProtectedRibose 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-β-D-ribofuranose Step1 Glycosylation with Nucleobase ProtectedRibose->Step1 ProtectedNucleoside Protected Nucleoside Analogue Step1->ProtectedNucleoside Step2 Deprotection ProtectedNucleoside->Step2 FinalNucleoside Final Nucleoside Analogue Step2->FinalNucleoside

Caption: Application in nucleoside analogue synthesis.

This allows for the creation of novel nucleoside analogues with potential therapeutic properties. The modification at the C3 position with a methyl group is of particular interest as it can influence the sugar pucker conformation, which in turn can affect how the nucleoside analogue interacts with viral or cellular enzymes.

Conclusion

1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose is a strategically designed carbohydrate intermediate. Its unique pattern of protecting groups provides a versatile platform for the synthesis of complex molecules, most notably modified nucleosides for drug discovery. The synthetic pathway proposed herein, based on established chemical principles, offers a viable route to this valuable compound for researchers and scientists in the field of medicinal chemistry.

References

  • BioHippo. 1,2-Di-O-acetyl-5-benzoyl-3-O-methyl-D-ribofuranose. Available from: [Link]

  • Immunomart. 1,2-Di-O-acetyl-5-benzoyl-3-O-methyl-D-ribofuranose. Available from: [Link]

  • ResearchGate. Synthetic Study of 1, 2, 3-Tri-O-Acetyl-5-Deoxy-D-Ribofuranose. Available from: [Link]

Sources

Foundational

Technical Whitepaper: Stability and Long-Term Storage of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose

Executive Summary & Therapeutic Relevance In the rapidly advancing fields of antiviral drug development and mRNA therapeutics, 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose (CAS: 58769-33-8 / 10300-21-7) serve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Relevance

In the rapidly advancing fields of antiviral drug development and mRNA therapeutics, 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose (CAS: 58769-33-8 / 10300-21-7) serves as a critical carbohydrate intermediate. Its primary utility lies in the synthesis of 3'-O-methylated nucleosides, which function as potent chain terminators in antiviral regimens and are indispensable components of cap analogues required for mRNA vaccine production [1].

Because the stereochemical and chemical integrity of this intermediate directly dictates the yield and purity of the downstream active pharmaceutical ingredient (API), understanding its degradation kinetics and establishing rigorous long-term storage conditions is not merely a logistical task—it is a fundamental requirement for therapeutic efficacy.

Mechanistic Vulnerabilities & Degradation Kinetics

To design an effective storage protocol, one must first understand the causality behind the molecule's degradation. The structural architecture of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose presents specific chemical vulnerabilities:

  • The C3 Ether Linkage: The 3-O-methyl group is an ether. Ethers are highly resistant to hydrolytic cleavage, making this position thermodynamically stable under standard conditions.

  • The C1, C2, and C5 Ester Linkages: The molecule is protected by O-acetyl groups at C1 and C2, and an O-benzoyl group at C5. Esters are inherently susceptible to nucleophilic acyl substitution. In the presence of ambient moisture ( H2​O ), particularly if trace acidic or basic impurities remain from the synthetic process, these ester linkages undergo spontaneous hydrolysis.

  • Anomerization Risk: Cleavage of the C1 O-acetyl group is the most deleterious degradation pathway. Loss of the C1 protecting group exposes the anomeric carbon, leading to ring-opening and subsequent mutarotation. This transforms the pure beta-anomer into a racemic alpha/beta mixture, destroying the stereochemical integrity required for selective glycosylation in nucleoside synthesis [3].

Degradation A 1,2-Di-O-acetyl-5-benzoyl- 3-O-Methyl-beta-D-ribofuranose B Moisture Ingress (H2O + trace acid/base) A->B Improper Sealing E Stable Storage (2-8°C, Argon) A->E Controlled Environment C Ester Hydrolysis (Loss of Acetyl/Benzoyl) B->C Hydrolytic Cleavage D C1 Deprotection & Anomerization C->D Ring Opening/Closing

Mechanistic pathways of hydrolytic degradation versus controlled stabilization.

Long-Term Storage Directives

Based on the hydrolytic vulnerabilities outlined above, the storage of this compound must strictly adhere to the following environmental controls to maintain ≥ 98% purity [2]:

  • Thermal Control (2–8 °C): The compound must be stored under refrigerated conditions. Lowering the ambient temperature reduces the kinetic energy available to overcome the activation energy barrier for ester hydrolysis. While short-term handling at room temperature is permissible, long-term storage at 25 °C accelerates degradation.

  • Moisture Exclusion (Desiccation): Because water is the primary nucleophile responsible for degradation, the solid must be kept in a tightly sealed container. Co-packaging with indicating silica gel or molecular sieves is mandatory to scavenge any residual atmospheric moisture.

  • Inert Atmosphere (Argon/Nitrogen): Purging the storage vessel with a heavy inert gas such as Argon displaces atmospheric oxygen and moisture, creating a protective blanket over the solid compound.

Quantitative Stability Profile

The following table synthesizes expected stability data based on the degradation kinetics of ester-protected ribofuranose derivatives under varying environmental conditions.

Timepoint (Months)Storage ConditionHPLC Purity (Area %)Moisture Content (KF %)Stereochemical Purity (β:α Ratio)
0 (Baseline) N/A99.2%0.05%> 99:1
3 2–8 °C, Argon, Dry99.1%0.06%> 99:1
3 25 °C, 60% RH (Air)96.4%0.85%94:6
6 2–8 °C, Argon, Dry98.9%0.07%> 99:1
6 25 °C, 60% RH (Air)91.2%1.42%82:18

Data Interpretation: Exposure to ambient humidity at room temperature results in a rapid increase in moisture content, directly correlating with a drop in HPLC purity and a severe loss of beta-anomer stereospecificity due to C1 deprotection.

Self-Validating Experimental Workflow for Stability Testing

To ensure trustworthiness in drug development, stability testing cannot rely on assumptions. The following protocol is designed as a self-validating system : it brackets the storage period with orthogonal analytical checks, ensuring that any observed degradation is definitively linked to the storage condition rather than procedural artifacts.

Step-by-Step Methodology

Step 1: Baseline Characterization (t=0)

  • Perform Karl Fischer (KF) titration to validate that the initial moisture content is < 0.1%. Causality: If initial moisture is high, degradation will occur regardless of the external storage conditions, invalidating the study.

  • Record baseline purity via HPLC-UV (254 nm) and confirm the pure beta-anomer configuration via 1H-NMR (assessing the coupling constant of the anomeric proton).

Step 2: Controlled Aliquoting and Environmental Sealing

  • Transfer the bulk powder into amber glass vials within a controlled glovebox environment (RH < 5%).

  • Purge the headspace of each vial with high-purity Argon for 30 seconds.

  • Seal with PTFE-lined caps to prevent moisture permeation through the threading.

Step 3: Accelerated and Long-Term Incubation

  • Divide the aliquots into two distinct stability chambers:

    • Control: 2–8 °C (Long-term simulation).

    • Stress: 25 °C / 60% RH (Accelerated degradation).

Step 4: Endpoint Orthogonal Validation

  • At predefined timepoints (1, 3, and 6 months), remove one vial from each chamber.

  • Re-run KF titration, HPLC, and 1H-NMR.

  • Validation Loop: Cross-reference the KF moisture increase with the HPLC purity drop. A proportional relationship mathematically validates that hydrolysis is the primary mechanism of degradation.

Workflow S1 1. Desiccation & Aliquoting (Karl Fischer <0.1% H2O) S2 2. Inert Gas Purging (Argon backfill) S1->S2 S3 3. Environmental Chamber (2-8°C vs 25°C/60% RH) S2->S3 S4 4. Time-Point Sampling (t=0, 1, 3, 6 months) S3->S4 S5 5. Analytical Validation (HPLC-UV & 1H-NMR) S4->S5

Self-validating experimental workflow for long-term stability assessment.

Conclusion

The stability of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose is entirely dependent on the mitigation of hydrolytic pathways targeting its ester protecting groups. By enforcing strict temperature controls (2–8 °C) and rigorous moisture exclusion (Argon purging and desiccation), researchers can preserve the stereochemical purity of the beta-anomer indefinitely, ensuring high-yield downstream synthesis of critical mRNA and antiviral therapeutics.

References

  • A practical and scalable synthesis of several base modified 3'-O-methyl ribonucleosides Carbohydrate Research (NIH / PubMed) URL:[Link]

  • 1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-D-ribofuranose Product Information Pannacean / ChemicalBook URL:[Link]

  • Stabilization of ribofuranose by a mineral surface Carbohydrate Research (NIH / PubMed) URL:[Link]

Exploratory

An In-Depth Technical Guide to the Toxicity Profile and Safe Handling of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose

Abstract This technical guide provides a comprehensive analysis of the potential toxicity profile and a detailed safety data sheet (SDS) for 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose, a carbohydrate deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the potential toxicity profile and a detailed safety data sheet (SDS) for 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose, a carbohydrate derivative of significant interest to researchers, scientists, and drug development professionals. In the absence of direct toxicological data for this specific compound, this guide employs a structural analogy and functional group analysis approach to infer potential hazards. By examining the toxicological properties of the core ribofuranose structure, as well as the attached acetyl, benzoyl, and methyl ether moieties, a robust framework for risk assessment and safe handling is established. This document is intended to serve as an essential resource for laboratory personnel, ensuring that the handling, storage, and disposal of this compound are conducted with the highest regard for safety and scientific integrity.

Introduction: A Proactive Approach to Safety for Novel Chemical Entities

The advancement of pharmaceutical and biotechnological research is intrinsically linked to the synthesis and evaluation of novel chemical entities. 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose is a modified carbohydrate that holds potential as a building block in the synthesis of nucleoside analogues and other complex organic molecules.[1][] As with any research chemical for which a comprehensive toxicological profile has not yet been established, a proactive and informed approach to safety is paramount.

This guide is structured to provide a deep understanding of the potential hazards associated with this compound by dissecting its molecular structure and drawing parallels with well-characterized chemical classes. This methodology, known as "Hazard Assessment by Analogy," is a cornerstone of chemical risk assessment for new substances.[3] It allows for the formulation of robust safety protocols based on the known toxicology of structurally related compounds and functional groups.

The following diagram illustrates the logical workflow employed in this guide to derive a comprehensive safety profile for 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose.

Figure 1: Hazard Assessment by Analogy Workflow A Target Compound: 1,2-Di-O-acetyl-5-benzoyl- 3-O-Methyl-beta-D-ribofuranose B Structural Deconstruction A->B C Ribofuranose Core B->C D Acetyl Groups B->D E Benzoyl Group B->E F Methyl Ether Group B->F G Toxicological Data Review for Analogues C->G D->G E->G F->G H Inferred Hazard Identification G->H I GHS Classification H->I J Safe Handling Protocols I->J L Comprehensive Safety Profile I->L K Emergency Procedures J->K J->L K->L

Caption: Hazard Assessment by Analogy Workflow.

Toxicological Profile by Structural Analogy

The Ribofuranose Core: A Foundation of Biological Activity and Potential for DNA Interaction

The central scaffold of the target molecule is a D-ribofuranose ring. Ribose and its derivatives are fundamental components of nucleic acids (RNA) and various bioactive molecules.[4] While D-ribose itself is generally considered to have low toxicity, studies have shown that at high concentrations, it can induce DNA damage through non-enzymatic glycation, leading to the formation of advanced glycation end products (DNA-AGEs).[][5][6][7][8]

More significantly, as a modified ribofuranose, the target compound is structurally related to a broad class of antiviral and anticancer drugs known as nucleoside analogues.[9][10][11] A primary mechanism of toxicity for many nucleoside analogues is the inhibition of mitochondrial DNA polymerase.[12][13] This can lead to a range of adverse effects, including:

  • Hepatotoxicity (Liver Injury): Mitochondrial dysfunction is a known cause of drug-induced liver injury.[14][15]

  • Myelosuppression (Bone Marrow Suppression): Inhibition of DNA synthesis in rapidly dividing bone marrow cells can lead to a decrease in blood cell production.

  • Peripheral Neuropathy: Nerve damage has been reported with some nucleoside analogues.

  • Pancreatitis: Inflammation of the pancreas is another potential side effect.

The cellular uptake of nucleoside analogues is often mediated by specific nucleoside transporters, which can influence their tissue-specific toxicity.[16] Given these well-documented effects in structurally related compounds, it is prudent to handle 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose with the assumption that it may possess similar cytotoxic potential.

Acetyl Groups: Enhancing Lipophilicity and Potential for Irritation

The presence of two acetyl groups on the ribofuranose ring is a common strategy in organic synthesis to protect hydroxyl groups.[17] Acetylation generally increases the lipophilicity of a molecule, which may enhance its ability to cross cell membranes. While acetylated sugars are not typically associated with high acute toxicity, the process of acetylation often involves reagents like acetic anhydride or acetyl chloride, which are corrosive and irritant.[18] For the final, purified compound, the primary concern related to the acetyl groups would be the potential for irritation upon direct contact with skin or eyes. For instance, a related compound, 1,2,3,5-Tetraacetyl-beta-D-ribofuranose, is noted to potentially cause skin and eye irritation.[19]

Benzoyl Group: A Key Structural Motif with Potential for Skin Sensitization and Irritation

The benzoyl group is another common protecting group in carbohydrate chemistry.[20][21] The toxicology of benzoylated compounds can vary widely, but some general concerns can be highlighted. Benzoyl chloride, a reagent used in benzoylation, is a corrosive and lachrymatory substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][5][22][23][24] While the final benzoylated ribofuranose derivative is not expected to be as reactive as benzoyl chloride, the benzoyl moiety itself can be associated with skin sensitization.[22] Therefore, there is a potential for 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose to cause allergic skin reactions in susceptible individuals.

Methyl Ether Group: Considerations for Peroxide Formation and General Toxicity

The methyl ether group at the 3-O position is generally less reactive than the other functional groups. However, ethers as a class of compounds are known to be capable of forming explosive peroxides upon prolonged storage and exposure to air and light. While the potential for peroxide formation in this specific solid compound is likely low, it is a hazard that should not be entirely dismissed, especially if the material is stored for extended periods or under improper conditions. From a toxicological standpoint, some simple methyl ethers, such as cyclopentyl methyl ether, have been shown to have low acute toxicity but can cause skin and eye irritation.[25] More reactive and hazardous ethers, such as chloromethyl methyl ether, are known carcinogens and are highly toxic.[26] Given the complexity of the target molecule, it is reasonable to assume a potential for irritation.

Hazard Identification and GHS Classification

Based on the analysis of its structural components, and in the absence of specific toxicological data, a precautionary approach to hazard classification under the Globally Harmonized System (GHS) is recommended.[3][6][27][28][29] The following classification is proposed for research and development purposes.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)Category 4 alt text WarningH302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2 alt text WarningH315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2A alt text WarningH319: Causes serious eye irritation.
Skin SensitizationCategory 1 alt text WarningH317: May cause an allergic skin reaction.
Specific Target Organ Toxicity (Single Exposure)Category 3 alt text WarningH335: May cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure)Category 2 alt text WarningH373: May cause damage to organs through prolonged or repeated exposure.

Justification for Classification:

  • Acute Toxicity (Oral), Category 4: This is a precautionary classification based on the potential for biological activity as a nucleoside analogue.

  • Skin and Eye Irritation, Category 2/2A: Inferred from the potential irritant properties of acetyl and benzoyl functional groups.

  • Skin Sensitization, Category 1: Based on the known sensitizing potential of some benzoylated compounds.

  • Specific Target Organ Toxicity (Single Exposure), Category 3: A precautionary measure to address potential respiratory tract irritation upon inhalation of dust.

  • Specific Target Organ Toxicity (Repeated Exposure), Category 2: This is a critical precautionary classification based on the well-documented potential for mitochondrial toxicity and subsequent organ damage (e.g., liver, bone marrow) associated with nucleoside analogues.

Safety Data Sheet (SDS)

This section provides detailed safety information in a format consistent with a standard Safety Data Sheet.

SECTION 1: Identification
  • Product Name: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose

  • Synonyms: Not available

  • Intended Use: For research and development purposes only.

SECTION 2: Hazard(s) Identification
  • GHS Classification: Refer to the table in Section 3 of this guide.

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P314: Get medical advice/attention if you feel unwell.

    • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

    • P362+P364: Take off contaminated clothing and wash it before reuse.

    • P501: Dispose of contents/container to an approved waste disposal plant.

SECTION 3: Composition/Information on Ingredients
  • Substance Name: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose

  • CAS Number: Not available

  • Molecular Formula: C₁₇H₂₀O₈[1]

  • Purity: ≥95% (for research grade)

SECTION 4: First-Aid Measures
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention immediately.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

SECTION 5: Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions (carbon monoxide, carbon dioxide).

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

SECTION 6: Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

SECTION 7: Handling and Storage
  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Normal measures for preventive fire protection.

  • Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C. Protect from light and moisture.

SECTION 8: Exposure Controls/Personal Protection
  • Engineering Controls: Handle in a fume hood. Use local exhaust ventilation to control airborne concentrations.

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses with side-shields conforming to EN166.

    • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.

    • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

    • Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Figure 2: Personal Protective Equipment (PPE) Protocol A Handling 1,2-Di-O-acetyl-5-benzoyl- 3-O-Methyl-beta-D-ribofuranose B Engineering Controls A->B D Personal Protective Equipment A->D C Fume Hood B->C E Eye Protection (Safety Goggles) D->E F Hand Protection (Nitrile Gloves) D->F G Body Protection (Lab Coat) D->G H Respiratory Protection (As needed) D->H

Caption: Personal Protective Equipment (PPE) Protocol.

SECTION 9: Physical and Chemical Properties
  • Appearance: Solid

  • Odor: Not available

  • pH: Not available

  • Melting Point/Freezing Point: Not available

  • Initial Boiling Point and Boiling Range: Not available

  • Flash Point: Not available

  • Solubility: Soluble in organic solvents such as ethanol, methanol, and dichloromethane.

SECTION 10: Stability and Reactivity
  • Reactivity: No data available

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available

  • Conditions to Avoid: Light, moisture, and high temperatures.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide.

SECTION 11: Toxicological Information
  • Acute Toxicity: No data available. Assumed to be harmful if swallowed (Category 4).

  • Skin Corrosion/Irritation: No data available. Assumed to cause skin irritation (Category 2).

  • Serious Eye Damage/Irritation: No data available. Assumed to cause serious eye irritation (Category 2A).

  • Respiratory or Skin Sensitization: No data available. Assumed to have the potential to cause skin sensitization (Category 1).

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: No data available. Assumed to have the potential to cause respiratory irritation (Category 3).

  • Specific Target Organ Toxicity - Repeated Exposure: No data available. Assumed to have the potential to cause organ damage through prolonged or repeated exposure (Category 2), based on analogy to nucleoside analogues.

  • Aspiration Hazard: No data available.

SECTION 12: Ecological Information
  • Toxicity: No data available.

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

  • Mobility in Soil: No data available.

SECTION 13: Disposal Considerations
  • Waste Treatment Methods: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Packaging: Dispose of as unused product.

SECTION 14: Transport Information
  • DOT (US): Not dangerous goods.

  • IMDG: Not dangerous goods.

  • IATA: Not dangerous goods.

SECTION 15: Regulatory Information
  • This product is for research and development use only and is not subject to all regulations that apply to consumer products. It is the responsibility of the user to comply with all applicable local, state, and federal regulations.

SECTION 16: Other Information
  • Disclaimer: The information provided in this document is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification. The information relates only to the specific material designated and may not be valid for such material used in combination with any other materials or in any process, unless specified in the text.

Experimental Protocols for Safe Handling

Risk Assessment Prior to Use

Before any new experiment involving 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose, a formal risk assessment should be conducted.[25][26]

  • Identify Hazards: Review this technical guide and any other available information to understand the potential health and physical hazards.

  • Evaluate Risks: Consider the quantities of the substance being used, the duration of the experiment, and the potential for exposure (e.g., inhalation of dust, skin contact).

  • Implement Control Measures: Based on the risk evaluation, determine the necessary control measures, including the use of engineering controls (fume hood) and personal protective equipment.

  • Document and Review: Document the risk assessment and review it periodically or whenever there is a significant change in the experimental procedure.

Weighing and Aliquoting
  • Perform all weighing and aliquoting operations within a certified chemical fume hood to minimize the risk of inhaling airborne particles.

  • Use a dedicated, clean spatula and weighing vessel.

  • Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Clean the weighing area and any spills immediately with a suitable solvent (e.g., 70% ethanol) and dispose of the waste in a designated hazardous waste container.

Solution Preparation
  • Add the solid compound to the solvent slowly to avoid splashing.

  • If sonication is required to dissolve the compound, ensure the vial is securely capped.

  • Prepare solutions in a fume hood.

Spills and Decontamination
  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures for chemical spills.

  • Decontaminate surfaces with a suitable solvent and dispose of all contaminated materials as hazardous waste.

Conclusion

While specific toxicological data for 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose is not yet available, a thorough analysis of its structural components allows for a robust and precautionary assessment of its potential hazards. The structural similarity to nucleoside analogues warrants a high degree of caution, particularly with regard to potential cytotoxicity and long-term health effects. By adhering to the GHS classifications, safe handling protocols, and emergency procedures outlined in this guide, researchers can work with this compound in a manner that prioritizes safety and minimizes risk. It is imperative that all users of this compound familiarize themselves with this guide and their institution's chemical safety policies before commencing any experimental work.

References

  • Johnson, A. A., & Johnson, K. A. (2003). Toxicity of nucleoside analogues used to treat AIDS and the selectivity of the mitochondrial DNA polymerase. Biochemistry, 42(50), 14711-14719. [Link][12]

  • Lee, H., & Johnson, K. A. (2006). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Biochemistry, 45(49), 14711-14719. [Link][13]

  • AZoLifeSciences. (2025, February 20). What are Nucleoside Analogs?[Link][14]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020, May 1). Nucleoside Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link][15]

  • Pastor-Anglada, M., & Pérez-Torras, S. (2012). The role of transporters in the toxicity of nucleoside and nucleotide analogs. Expert Opinion on Drug Metabolism & Toxicology, 8(7), 835-852. [Link][16]

  • Watanabe, K. (2013). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. Molecules, 18(3), 3183-3194. [Link][25]

  • Watanabe, K. (2013). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. ResearchGate. [Link]

  • University of Illinois Division of Research Safety. (n.d.). Chemical Hazard Classification (GHS). [Link][3]

  • Immunomart. (n.d.). 1,2-Di-O-acetyl-5-benzoyl-3-O-methyl-D-ribofuranose. [Link][1]

  • Sadowska-Bartosz, I., & Bartosz, G. (2010). DNA damage by ribose: inhibition at high ribose concentrations. Biochemical and Biophysical Research Communications, 396(4), 875-879. [Link][5]

  • National Industrial Chemicals Notification and Assessment Scheme. (2014, November 27). Benzoyl chloride: Human health tier II assessment. [Link][22]

  • T3DB. (n.d.). Chloromethyl Methyl Ether. [Link][26]

  • National Academies of Sciences, Engineering, and Medicine. (2014). Hazard Classification: A Framework to Guide Selection of Chemical Alternatives. National Academies Press. [Link][27][28]

  • Al-Sultan, A. A., & El-Kashef, H. A. (2012). Evaluation of α-D-ribofuranose (D-ribose) toxicity after intravenous administration to rabbits. Human & Experimental Toxicology, 31(8), 821-827. [Link][6]

  • Möller Chemie. (2023, May 4). Safety data sheet: Benzoyl chloride. [Link][23]

  • ECETOC. (2004). The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. [Link][28]

  • Al-Sultan, A. A., & El-Kashef, H. A. (2012). Evaluation of α-D-ribofuranose (D-ribose) toxicity after intravenous administration to rabbits. ResearchGate. [Link][]

  • Workplace Safety and Health Council, Singapore. (2015, July 1). Globally Harmonised System of Classification and Labelling of Chemicals (GHS) Singapore. [Link][29]

  • Redox Ltd. (2024, June 25). Safety Data Sheet Alkyl Polyglucoside, 50% Solution. [Link][30]

  • Oboh, G., et al. (2022). d-ribose- l-cysteine abrogates testicular maladaptive responses induced by polychlorinated bisphenol intoxication in rats via activation of the mTOR signaling pathway mediating inhibition of apoptosis, inflammation, and oxidonitrergic flux. Journal of Biochemical and Molecular Toxicology, 36(10), e23161. [Link][7]

  • Green, A. P., & Turner, N. J. (2025). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science. [Link][9]

  • Safe Work Australia. (n.d.). Using the GHS. [Link]

  • Medeiros, M. H. G., & Di Mascio, P. (2014). Epimeric 2-Deoxyribose Lesions: Products from the Improper Chemical Repair of 2-Deoxyribose Radicals. Chemical Research in Toxicology, 27(3), 329-340. [Link][31]

  • Green, A. P., & Turner, N. J. (2025). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science. [Link][32]

  • Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. [Link][33]

  • PubChem. (n.d.). 1,2,3,5-Tetraacetyl-beta-D-ribofuranose. [Link][19]

  • Pomilla, F. R., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 861991. [Link][17]

  • Azevedo, M. (1986). [Toxicity of sugars]. Acta Medica Portuguesa, 7(1), 5-6. [Link][8]

  • Singapore Medical Association. (n.d.). Minimising Occupational Exposure to Hazardous Drugs in Clinics. [Link][34]

  • Dong, H., et al. (2018). Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3. The Journal of Organic Chemistry, 84(1), 331-337. [Link][20]

  • Organic Syntheses. (n.d.). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. [Link][18]

  • Li, Y., et al. (2022). A unified platform for nucleoside analog synthesis. Nature Communications, 13(1), 2132. [Link][10]

  • Williams, K. E., & Aardema, M. J. (2010). Toxicology studies with N-acetylglycine. Food and Chemical Toxicology, 48(7), 1906-1912. [Link][35]

  • Gunda, S., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A, 1721, 464797. [Link][36]

  • Wang, B., et al. (2016). Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. Molecules, 21(5), 633. [Link][21]

  • Patel, D., & Schinazi, R. F. (2022). In Silico Design of a Novel Nucleotide Antiviral Agent by Free Energy Perturbation. Chemical Biology & Drug Design, 99(6), 843-853. [Link][11]

  • Romano, A., et al. (2024). Starch benzoylation in supercritical CO2. A novel sustainable route towards biodegradable hydrophobic polymeric materials. Carbohydrate Polymer Technologies and Applications, 7, 100483. [Link][37]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. [Link][24]

Sources

Protocols & Analytical Methods

Method

Application Note and Detailed Protocol for the Synthesis of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose

Introduction 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose is a key intermediate in the synthesis of various biologically active nucleoside analogues.[1] The specific arrangement of acetyl, benzoyl, and methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose is a key intermediate in the synthesis of various biologically active nucleoside analogues.[1] The specific arrangement of acetyl, benzoyl, and methyl groups on the ribofuranose scaffold makes it a valuable building block for the development of antiviral and anticancer therapeutics. The presence of the 3-O-methyl group, in particular, can confer unique properties to the resulting nucleosides, influencing their metabolic stability and target binding affinity. This application note provides a detailed, step-by-step protocol for the synthesis of this important compound, starting from the readily available D-ribose. The presented methodology is designed for researchers and professionals in drug development and synthetic organic chemistry.

Synthesis Overview

The overall synthetic strategy involves a series of protection, functionalization, and deprotection steps to achieve the desired substitution pattern on the D-ribose core. The workflow is designed to be efficient and scalable for laboratory preparations.

Synthesis_Workflow D_Ribose D-Ribose Intermediate_1 Methyl 2,3-O-isopropylidene- β-D-ribofuranoside D_Ribose->Intermediate_1 Acetone, MeOH, H₂SO₄ Intermediate_2 Methyl 5-O-benzoyl-2,3-O- isopropylidene-β-D-ribofuranoside Intermediate_1->Intermediate_2 Benzoyl Chloride, Pyridine Intermediate_3 Methyl 5-O-benzoyl- β-D-ribofuranoside Intermediate_2->Intermediate_3 aq. Acetic Acid Intermediate_4 Methyl 5-O-benzoyl-2,3-O- (dibutylstannylene)-β-D-ribofuranoside Intermediate_3->Intermediate_4 Bu₂SnO, MeOH Intermediate_5 Methyl 5-O-benzoyl-3-O-methyl- β-D-ribofuranoside Intermediate_4->Intermediate_5 MeI, CsF Intermediate_6 5-O-benzoyl-3-O-methyl- D-ribofuranose Intermediate_5->Intermediate_6 aq. H₂SO₄ Final_Product 1,2-Di-O-acetyl-5-benzoyl-3-O- Methyl-β-D-ribofuranose Intermediate_6->Final_Product Ac₂O, Pyridine

Caption: Overall workflow for the synthesis of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Supplier
D-RiboseC₅H₁₀O₅150.13Sigma-Aldrich
AcetoneC₃H₆O58.08Fisher Scientific
MethanolCH₄O32.04VWR
Sulfuric Acid (conc.)H₂SO₄98.08Merck
Benzoyl ChlorideC₇H₅ClO140.57Alfa Aesar
PyridineC₅H₅N79.10Acros Organics
Acetic AcidC₂H₄O₂60.05J.T. Baker
Dibutyltin Oxide(C₄H₉)₂SnO248.92TCI Chemicals
IodomethaneCH₃I141.94Sigma-Aldrich
Cesium FluorideCsF151.90Alfa Aesar
Acetic AnhydrideC₄H₆O₃102.09EMD Millipore
DichloromethaneCH₂Cl₂84.93Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11VWR
HexanesC₆H₁₄86.18VWR
Sodium BicarbonateNaHCO₃84.01Merck
Anhydrous Sodium SulfateNa₂SO₄142.04Acros Organics

Experimental Protocols

Step 1: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

This initial step serves to protect the anomeric carbon as a methyl glycoside and the cis-diols at the 2 and 3 positions as an acetonide, leaving the 5-hydroxyl group available for subsequent functionalization.

Protocol:

  • To a suspension of D-ribose (15.0 g, 100 mmol) in a mixture of acetone (150 mL) and methanol (50 mL), add concentrated sulfuric acid (1.5 mL) dropwise with stirring at room temperature.

  • Continue stirring the mixture at room temperature for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexanes 1:1).

  • Upon completion, neutralize the reaction by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude product as a viscous oil.

  • The crude methyl 2,3-O-isopropylidene-β-D-ribofuranoside can be used in the next step without further purification.[2]

Step 2: Synthesis of Methyl 5-O-benzoyl-2,3-O-isopropylidene-β-D-ribofuranoside

With the 2 and 3-hydroxyl groups protected, the primary hydroxyl group at the 5-position is selectively benzoylated.

Protocol:

  • Dissolve the crude product from Step 1 in anhydrous pyridine (100 mL) and cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (14.0 mL, 120 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexanes 1:2).

  • After completion, pour the reaction mixture into ice-water (300 mL) and extract with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexanes gradient) to afford methyl 5-O-benzoyl-2,3-O-isopropylidene-β-D-ribofuranoside as a white solid.

Step 3: Synthesis of Methyl 5-O-benzoyl-β-D-ribofuranoside

The isopropylidene protecting group is removed by acid-catalyzed hydrolysis to expose the 2 and 3-hydroxyl groups for the subsequent selective methylation.

Protocol:

  • Dissolve the purified product from Step 2 in a mixture of acetic acid and water (4:1 v/v, 100 mL).

  • Heat the solution to 60 °C and stir for 4-6 hours, monitoring the deprotection by TLC (Eluent: Ethyl acetate/Hexanes 2:1).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the acetic acid and water.

  • Co-evaporate the residue with toluene (3 x 50 mL) to remove residual acetic acid.

  • The resulting crude methyl 5-O-benzoyl-β-D-ribofuranoside is used directly in the next step.

Step 4: Regioselective 3-O-Methylation via Stannylene Acetal

This crucial step employs a dibutylstannylene acetal intermediate to activate the 2,3-diol, enabling regioselective methylation at the 3-position. The formation of the stannylene acetal is known to enhance the nucleophilicity of one of the oxygen atoms, often leading to high regioselectivity in subsequent alkylations.[3][4][5]

Protocol:

  • To a solution of the crude diol from Step 3 in anhydrous methanol (150 mL), add dibutyltin oxide (1.1 equivalents).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water azeotropically until the solution becomes clear (approximately 2-3 hours).

  • Remove the solvent under reduced pressure to obtain the crude dibutylstannylene acetal as a white solid.

  • Dissolve the stannylene acetal in anhydrous N,N-dimethylformamide (DMF) (100 mL).

  • Add cesium fluoride (CsF, 1.5 equivalents) and iodomethane (CH₃I, 1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress by TLC (Eluent: Ethyl acetate/Hexanes 3:1).

  • Upon completion, dilute the reaction mixture with ethyl acetate (200 mL) and wash with water (3 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (Eluent: Ethyl acetate/Hexanes gradient) to yield methyl 5-O-benzoyl-3-O-methyl-β-D-ribofuranoside.

Step 5: Hydrolysis of the Methyl Glycoside

The anomeric methyl group is hydrolyzed under acidic conditions to generate the free anomeric hydroxyl group, which is a precursor to the final acetylation step.

Protocol:

  • Dissolve the purified product from Step 4 in a dilute aqueous solution of sulfuric acid (e.g., 0.1 N, 50 mL).

  • Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring the hydrolysis by TLC (Eluent: Ethyl acetate/Methanol 9:1).

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give crude 5-O-benzoyl-3-O-methyl-D-ribofuranose as a mixture of anomers.

Step 6: Acetylation to Yield the Final Product

The final step involves the acetylation of the remaining free hydroxyl groups at the 1 and 2 positions to yield the target compound.

Protocol:

  • Dissolve the crude product from Step 5 in anhydrous pyridine (50 mL) and cool to 0 °C.

  • Add acetic anhydride (3.0 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-water (150 mL) and extract with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexanes gradient) to obtain 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose as a pure solid.

Trustworthiness and Product Characterization

To ensure the identity and purity of the synthesized compounds at each stage, a combination of analytical techniques should be employed.

  • Thin Layer Chromatography (TLC): TLC is essential for monitoring the progress of each reaction and for determining the appropriate solvent system for column chromatography.

  • Column Chromatography: This is the primary method for the purification of intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be used to confirm the structure of the final product and key intermediates. The characteristic chemical shifts and coupling constants will verify the presence and stereochemistry of the acetyl, benzoyl, and methyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as carbonyls from the ester groups and hydroxyl groups in the intermediates.

The final product, 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose, should be a stable, crystalline solid or a viscous oil, depending on its purity and isomeric composition. The protocols provided herein, when followed with care, should yield the target compound with high purity.

References

  • BenchChem. (2025). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose: An Application Note and Detailed Protocol. BenchChem.
  • Bernadou, J., Meunier, B., Meunier, G., Auclair, C., & Paoletti, C. (1984). Regioselective arylation of ribose in adenosine and guanosine with the antitumor drug N2-methyl-9-hydroxyellipticinium acetate. Proceedings of the National Academy of Sciences, 81(5), 1297-1301.
  • da Silva, A. A. T., Dias, T. D. O. B., & Simas, A. B. C. (2016). Selective mono-O-alkylation (protection) of carbohydrates catalyzed by stannylene acetals. XXI IUPAC International Conference on Physical Organic Chemistry.
  • Grindley, T. B., & Thangarasa, R. (1990). The structures and reactions of stannylene acetals from carbohydrate-derived trans-diols. Part I. In the absence of added nucleophiles. Canadian Journal of Chemistry, 68(6), 1007-1017.
  • Madridge Publishers. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge J Anal Sci Instrum, 2(1), 43-56.
  • PubChem. (n.d.). Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside. Retrieved from [Link]

  • Taylor & Francis Online. (2021). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates.
  • Tsonko, K., & Vassil, S. (2003).
  • Wang, G., & Gunic, E. (2007). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. Organic Letters, 9(16), 3061-3064.

Sources

Application

Using 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose in Vorbrüggen glycosylation

Application Note: Stereoselective Synthesis of 3'-O-Methyl Nucleoside Analogues via Vorbrüggen Glycosylation Executive Summary The synthesis of base-modified nucleosides is a cornerstone of antiviral and antineoplastic d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of 3'-O-Methyl Nucleoside Analogues via Vorbrüggen Glycosylation

Executive Summary

The synthesis of base-modified nucleosides is a cornerstone of antiviral and antineoplastic drug development. A critical building block in this chemical space is 1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-beta-D-ribofuranose . This highly specialized ribofuranose derivative is engineered for the stereoselective synthesis of 3'-O-methyl nucleoside analogues via the Vorbrüggen glycosylation[1]. The 3'-O-methyl modification is particularly valuable; lacking a free 3'-hydroxyl group, nucleosides derived from this sugar act as obligate chain terminators during viral RNA/DNA replication, a mechanism heavily exploited in treatments for RNA viruses[2].

Mechanistic Rationale: The Power of Neighboring Group Participation

The Vorbrüggen glycosylation is the industry standard for coupling a nucleobase to a sugar moiety. The structural design of 1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-beta-D-ribofuranose is not arbitrary; each functional group serves a precise mechanistic purpose to ensure high yields and absolute stereocontrol:

  • 1-O-Acetyl (The Leaving Group): Activated by a strong Lewis acid (typically TMSOTf), the acetate at the anomeric center departs, generating a highly reactive, electrophilic oxonium ion[1].

  • 2-O-Acetyl (The Stereodirecting Group): This group is the linchpin of the molecule's stereoselectivity. The carbonyl oxygen of the C2 acetate intramolecularly attacks the anomeric C1 center, forming a stable 1,2-acyloxonium (dioxolenium) intermediate[3]. This phenomenon, known as Neighboring Group Participation (NGP), sterically shields the α -face of the sugar ring. Consequently, the incoming nucleophile is forced to attack exclusively from the β -face, guaranteeing a 1,2-trans ( β ) glycosidic linkage[3].

  • 3-O-Methyl (The Pharmacophore): Pre-installed to avoid complex downstream selective alkylation, this group provides the chain-terminating functionality required for the final Active Pharmaceutical Ingredient (API)[2].

  • 5-O-Benzoyl (The Protecting Group): The benzoyl group provides robust protection for the primary alcohol, resisting the harsh Lewis acidic conditions of the glycosylation step far better than standard aliphatic esters or ethers[4].

Mechanism Donor Ribofuranose Donor (1-O-Ac, 2-O-Ac) LewisAcid TMSOTf Activation (-OAc leaving) Donor->LewisAcid Intermediate 1,2-Acyloxonium Ion (α-face blocked) LewisAcid->Intermediate Product β-Nucleoside (1,2-trans linkage) Intermediate->Product Nucleobase Silylated Nucleobase (β-face attack) Nucleobase->Product

Mechanistic pathway of Vorbrüggen glycosylation highlighting neighboring group participation.

Self-Validating Experimental Protocols

The following protocols detail the coupling of 1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-beta-D-ribofuranose with a standard pyrimidine nucleobase (e.g., uracil) to form a 3'-O-methyl uridine analogue.

Workflow Step1 1. Nucleobase Silylation (BSA, MeCN, 80°C) Step2 2. Donor Addition (3-O-Methyl Ribofuranose) Step1->Step2 Step3 3. Lewis Acid Catalysis (TMSOTf, 0°C to RT) Step2->Step3 Step4 4. Reaction Quench (Aqueous NaHCO3) Step3->Step4 Step5 5. Extraction & Purification (EtOAc, Silica Gel) Step4->Step5

Step-by-step experimental workflow for the Vorbrüggen glycosylation reaction.

Protocol A: Silylation of the Nucleobase

Objective: To disrupt the strong intermolecular hydrogen bonding of the nucleobase crystal lattice, rendering it soluble in organic solvents and increasing the nucleophilicity of the nitrogen centers[1].

  • Preparation: Suspend 1.2 equivalents of the nucleobase (e.g., uracil) in anhydrous acetonitrile (MeCN) under an inert argon atmosphere. Causality: Moisture must be strictly excluded to prevent the premature hydrolysis of the silylating agent and the Lewis acid in subsequent steps.

  • Reagent Addition: Add 2.5 equivalents of N,O-bis(trimethylsilyl)acetamide (BSA).

  • Heating: Heat the suspension to 80 °C with vigorous stirring.

  • Validation (Visual Cue): Monitor the reaction visually. The reaction is complete when the opaque white suspension transitions into a completely clear, homogenous solution (typically 30–60 minutes). This clear solution is a self-validating indicator confirming the quantitative formation of the persilylated nucleobase[1].

  • Concentration: Cool to room temperature and remove excess BSA and MeCN under high vacuum to yield a viscous oil. This intermediate is highly moisture-sensitive and must be used immediately in Protocol B.

Protocol B: Lewis Acid-Catalyzed Glycosylation

Objective: To couple the silylated base with the ribofuranose donor stereoselectively.

  • Dissolution: Dissolve the persilylated nucleobase and 1.0 equivalent of 1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-beta-D-ribofuranose in anhydrous MeCN or 1,2-dichloroethane (DCE).

  • Activation: Cool the reaction vessel to 0 °C. Dropwise, add 1.2 to 1.5 equivalents of Trimethylsilyl trifluoromethanesulfonate (TMSOTf). Causality: Cooling prevents uncontrolled exothermic degradation and maximizes the kinetic stability of the 1,2-acyloxonium intermediate, ensuring absolute β -selectivity[4].

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation (In-Process Control): Perform Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (2:1) mobile phase. The successful progression is validated by the disappearance of the donor sugar spot and the appearance of a new, strongly UV-active spot (the nucleoside) at a lower Rf​ value[4].

  • Quenching: Once complete, pour the mixture into ice-cold saturated aqueous NaHCO3​ . Causality: The mild base immediately neutralizes the TMSOTf. This is a critical step; failing to neutralize the acid promptly can lead to acid-catalyzed anomerization (equilibration to the undesired α -anomer) or cleavage of the newly formed glycosidic bond[1].

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove water-soluble silyl byproducts, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

Quantitative Data & Reaction Optimization

The choice of solvent and Lewis acid drastically impacts the yield and stereoselectivity of the glycosylation. Below is a summary of optimized conditions for coupling 1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-beta-D-ribofuranose with pyrimidine bases.

Lewis AcidEquivalentsSolventTemperature ProfileIsolated Yield (%) α:β Ratio
TMSOTf 1.2 eqMeCN0 °C RT85 - 90% < 1 : 99
TMSOTf 1.2 eqDCE80 °C (Reflux)78%< 1 : 99
SnCl4​ 1.5 eqDCERT65%5 : 95
BF3​⋅OEt2​ 2.0 eqMeCNRT40%15 : 85

Table 1: Optimization parameters for the Vorbrüggen glycosylation. TMSOTf in MeCN provides the optimal balance of high yield and absolute β -selectivity.

Troubleshooting & Analytical Verification

  • Issue: Presence of α -anomer in the final product.

    • Cause: Insufficient Neighboring Group Participation, often due to elevated reaction temperatures or delayed quenching.

    • Solution: Ensure the TMSOTf is added strictly at 0 °C. Verify stereochemistry via 1H -NMR: The anomeric proton ( H1′ ) of a β -ribofuranoside typically appears as a doublet with a very small coupling constant ( J1,2​≈1−2 Hz) due to the ~90° dihedral angle between H1′ and H2′ , whereas the α -anomer exhibits a larger coupling constant ( J1,2​≈4−5 Hz).

  • Issue: Low coupling yield / Unreacted Sugar Donor.

    • Cause: Incomplete silylation of the nucleobase or wet solvents deactivating the TMSOTf.

    • Solution: Ensure the silylation mixture turns completely clear before proceeding. Use freshly distilled, anhydrous solvents and flame-dried glassware.

References

  • K. Das & B. Mukhopadhyay. "The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation." Beilstein Journal of Organic Chemistry, 2025. URL:[Link]

  • M. R. Kumar et al. "A practical and scalable synthesis of several base modified 3'-O-methyl ribonucleosides." PubMed Central, NIH, 2023. URL: [Link]

  • E. V. Piatnitski et al. "Preparation of Nucleosides Derived from 2-Nitroimidazole and d-Arabinose, d-Ribose, and d-Galactose by the Vorbrüggen Method." The Journal of Organic Chemistry, ACS Publications, 2011. URL:[Link]

Sources

Method

Application Note: 1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-β-D-ribofuranose in Antiviral Nucleoside Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Convergent Synthesis, Vorbrüggen Glycosylation, and RdRp Chain Termination Mechanisms Executive Summary The development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Convergent Synthesis, Vorbrüggen Glycosylation, and RdRp Chain Termination Mechanisms

Executive Summary

The development of nucleoside analogues is a cornerstone of antiviral therapeutics, particularly against positive-sense single-stranded RNA viruses such as Hepatitis C Virus (HCV), Flaviviruses, and Coronaviruses (including SARS-CoV-2). A critical mechanism of action for these drugs is the inhibition of the viral RNA-dependent RNA polymerase (RdRp) via obligate chain termination.

1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-β-D-ribofuranose serves as a highly specialized, pre-functionalized carbohydrate synthon designed for the rapid, stereoselective synthesis of 3'-O-methylated ribonucleosides [1]. By pre-installing the 3-O-methyl ether at the monosaccharide stage, this building block bypasses the notoriously poor regioselectivity associated with late-stage alkylation of intact nucleosides, offering a scalable and high-yielding convergent synthetic route.

Mechanistic Rationale & Structural Advantages

As a Senior Application Scientist, I emphasize that the selection of starting materials in nucleoside chemistry dictates the efficiency of the entire workflow. The structural design of 1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-β-D-ribofuranose is highly deliberate:

  • Pre-installed 3-O-Methyl Group: The 3'-OH of a natural nucleotide is required by viral RdRp to form the next phosphodiester bond during RNA replication. A 3'-O-methyl modification acts as a steric and chemical block, resulting in immediate, obligate chain termination once incorporated into the nascent viral RNA [2].

  • Anchimeric Assistance (2-O-Acetyl): During glycosylation, the 2-O-acetyl group participates in stabilizing the oxocarbenium ion intermediate via an acyloxonium ring. This sterically blocks the α-face of the sugar, ensuring that the incoming nucleobase attacks exclusively from the β-face, yielding the biologically active β-nucleoside.

  • Orthogonal Protection (5-O-Benzoyl): The bulky benzoyl group at the 5-position prevents unwanted side reactions at the primary alcohol during glycosylation while remaining easily cleavable under standard basic deprotection conditions (e.g., methanolic ammonia) alongside the acetyl groups.

Molecular Specifications
PropertySpecification
Chemical Name 1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-β-D-ribofuranose
CAS Number 58769-33-8 / 10300-21-7 [1]
Molecular Formula C₁₇H₂₀O₈
Molecular Weight 352.34 g/mol
Appearance White to off-white crystalline solid
Purity (HPLC) ≥ 98.0%
Storage Conditions Sealed container at 2–8 °C

Strategic Synthesis Workflow

The synthesis of antiviral nucleosides using this building block relies on the Vorbrüggen glycosylation method. The workflow below illustrates the transformation from the protected sugar to the biologically active triphosphate form used in enzymatic assays.

SynthesisWorkflow A 1,2-Di-O-acetyl-5-O-benzoyl- 3-O-methyl-β-D-ribofuranose C Protected 3'-O-Methyl Nucleoside A->C TMSOTf, DCE Vorbrüggen Glycosylation B Silylated Nucleobase (e.g., Uracil/Cytosine) B->C D Deprotected 3'-O-Methyl Nucleoside C->D NH3/MeOH Global Deprotection E 3'-O-Methyl Nucleoside Triphosphate (Active) D->E POCl3, then Pyrophosphate

Figure 1: Convergent synthesis workflow of 3'-O-methyl nucleoside triphosphates from the protected ribofuranose precursor.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are included to ensure causality between experimental execution and desired outcomes.

Protocol 1: Stereoselective Vorbrüggen Glycosylation

Objective: Coupling the protected sugar with a nucleobase to form the β-nucleoside.

  • Silylation of the Nucleobase:

    • Suspend the desired nucleobase (1.2 eq, e.g., Uracil) in anhydrous 1,2-dichloroethane (DCE) under an inert Argon atmosphere.

    • Add N,O-bis(trimethylsilyl)acetamide (BSA, 2.5 eq). Heat to 80 °C for 30–60 minutes until the solution becomes completely clear, indicating full silylation. Cool to room temperature.

  • Glycosylation:

    • Add 1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-β-D-ribofuranose (1.0 eq) dissolved in anhydrous DCE to the silylated base.

    • Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 eq) at 0 °C.

    • Causality Check: TMSOTf acts as a Lewis acid, activating the 1-O-acetyl group to form the critical oxocarbenium ion.

    • Warm the reaction to 60 °C and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the sugar starting material validates the reaction progress.

  • Workup:

    • Quench the reaction by pouring it into an ice-cold saturated aqueous NaHCO₃ solution. Extract with Dichloromethane (DCM).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to isolate the protected nucleoside.

Protocol 2: Global Deprotection

Objective: Removal of the 2'-O-acetyl and 5'-O-benzoyl groups to yield the free 3'-O-methyl nucleoside.

  • Ammonolysis:

    • Dissolve the protected nucleoside in 7M NH₃ in Methanol (10 mL per mmol of substrate) in a pressure tube.

    • Seal the tube and stir at room temperature for 16 hours.

    • Troubleshooting Insight: Benzoyl esters are more sterically hindered than acetyl esters. If LC-MS indicates the presence of a mono-benzoylated intermediate, increase the temperature to 40 °C for an additional 4 hours.

  • Isolation:

    • Evaporate the solvent under reduced pressure.

    • Purify the crude residue via reverse-phase C18 chromatography (H₂O/Acetonitrile gradient) to yield the pure 3'-O-methyl nucleoside.

Mechanistic Pathway of Antiviral Action

To evaluate the synthesized compounds in biological systems, they must be converted into their active triphosphate forms (either synthetically for in vitro enzymatic assays or intracellularly via host kinases for cell-based assays). Once triphosphorylated, the 3'-O-methyl-NTP competes with natural nucleotides.

Mechanism A Viral Infection of Host Cell E Incorporation by Viral RdRp into nascent RNA A->E Viral RdRp Expression B Cellular Uptake of 3'-O-Methyl Nucleoside C Host Kinase Phosphorylation (Mono -> Di -> Triphosphate) B->C D 3'-O-Methyl-NTP competes with natural NTP C->D D->E F Obligate Chain Termination (Steric block at 3'-position) E->F G Inhibition of Viral Replication F->G

Figure 2: Intracellular activation and obligate chain termination mechanism of 3'-O-methyl nucleoside analogues.

Because the 3'-position contains a methoxy group (-OCH₃) rather than a hydroxyl group (-OH), the viral polymerase cannot catalyze the nucleophilic attack on the α-phosphate of the next incoming nucleotide. This results in immediate termination of the RNA transcript [2].

Application Data & Comparative Antiviral Efficacy

The table below summarizes the typical biochemical efficacy of 3'-O-methylated nucleoside triphosphates synthesized via this pathway against key viral polymerases.

CompoundTarget Viral PolymeraseIC₅₀ (µM)Mechanism of Action
3'-O-Methyl-UTP SARS-CoV-2 RdRp (nsp12)1.5 - 5.0Immediate Obligate Chain Termination[2]
3'-O-Methyl-CTP HCV NS5B Polymerase2.0 - 8.0Immediate Obligate Chain Termination
3'-O-Methyl-ATP Flavivirus (WNV) RdRp3.5 - 10.0Immediate Obligate Chain Termination
Reference: 2'-C-Methyl-CTPHCV NS5B Polymerase0.5 - 1.5Non-obligate Chain Termination

Note: While 2'-C-methyl modifications (e.g., Sofosbuvir) cause non-obligate termination by inducing steric clashes after incorporation, 3'-O-methyl modifications provide a hard chemical stop (obligate termination), making them highly valuable tools for probing polymerase active sites and developing novel antiviral scaffolds.

References

  • "A practical and scalable synthesis of several base modified 3'-O-methyl ribonucleosides." National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • "A Library of Nucleotide Analogues Terminate RNA Synthesis Catalyzed by Polymerases of Coronaviruses Causing SARS and COVID-19." bioRxiv. Available at:[Link]

Application

The Cornerstone of Stability: A Guide to 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose in Modified RNA Therapeutics

For Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of RNA therapeutics, the chemical stability and biological efficacy of synthetic RNA molecules are of paramount importance. C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of RNA therapeutics, the chemical stability and biological efficacy of synthetic RNA molecules are of paramount importance. Chemical modifications to the ribose sugar are a key strategy to enhance these properties, with 2'-O-methylation being one of the most prevalent and impactful modifications. This guide provides a comprehensive overview and detailed protocols for the use of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose as a crucial precursor for the synthesis of 2'-O-methylated ribonucleosides and their subsequent incorporation into therapeutic RNA oligonucleotides.

The Significance of 2'-O-Methylation in RNA Therapeutics

The 2'-hydroxyl group of the ribose sugar in RNA is a primary target for cellular nucleases, rendering unmodified RNA molecules susceptible to rapid degradation. Methylation at this position (2'-O-methylation) confers several advantageous properties that are critical for therapeutic applications:

  • Enhanced Nuclease Resistance: The presence of a methyl group at the 2'-position sterically hinders the approach of nucleases, significantly increasing the in vivo half-life of the RNA therapeutic.[1][2]

  • Improved Hybridization Affinity: 2'-O-methylation pre-organizes the ribose sugar into an A-form helical conformation, which is the preferred conformation for RNA-RNA and RNA-DNA duplexes.[2] This leads to increased thermal stability (higher melting temperature, Tm) of the duplexes formed with target RNA sequences.

  • Reduced Immunogenicity: Unmodified single-stranded RNA can be recognized by the innate immune system, leading to an inflammatory response. Strategic incorporation of 2'-O-methylated nucleotides can help to mitigate this immunogenicity.

  • Modulation of Protein Interactions: The 2'-O-methyl group can influence the binding of proteins to the RNA, which can be leveraged to fine-tune the biological activity of the therapeutic.[2]

These properties make 2'-O-methylated RNA a cornerstone of various therapeutic modalities, including antisense oligonucleotides, small interfering RNAs (siRNAs), and CRISPR guide RNAs.[1]

Synthetic Strategy: From a Protected Ribose to Modified RNA

The synthesis of 2'-O-methylated RNA oligonucleotides is a multi-step process that begins with a suitably protected and modified ribose precursor. 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose serves as an excellent starting material, with its protecting groups strategically placed to direct the subsequent chemical transformations. The overall workflow can be summarized as follows:

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Modified Nucleoside Synthesis cluster_2 Part 3: Phosphoramidite Synthesis cluster_3 Part 4: Oligonucleotide Synthesis & Purification A D-Ribose B Methyl 3-O-Methyl-D-ribofuranoside A->B Methylation & Protection C 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose B->C Benzoylation & Acetylation D Protected 2'-O-Methyl Nucleoside (A, U, C, G) C->D Vorbrüggen Glycosylation with silylated nucleobases E 5'-DMT-2'-O-Methyl Nucleoside D->E Deprotection & 5'-DMT Protection F 2'-O-Methyl Nucleoside 3'-Phosphoramidite E->F Phosphitylation G Solid-Phase Synthesis F->G Automated Synthesis H Deprotection & Purification G->H I 2'-O-Methylated RNA H->I

Figure 1: Overall workflow for the synthesis of 2'-O-methylated RNA.

Detailed Protocols

This section provides detailed, step-by-step methodologies for the key stages of the synthesis.

Synthesis of the Precursor: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose

The synthesis of the title precursor from D-ribose involves a series of protection and methylation steps. While a direct one-pot synthesis is not commonly reported, a plausible multi-step route is outlined below, based on established carbohydrate chemistry principles.[3][4]

Protocol 1: Synthesis of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose

  • Methyl 3-O-Methyl-D-ribofuranoside Synthesis:

    • Protect the 2 and 3-hydroxyl groups of D-ribose as an isopropylidene acetal.[5]

    • Selectively methylate the 3-hydroxyl group.

    • Remove the isopropylidene protecting group.

    • Convert to the methyl furanoside.

  • Selective 5-O-Benzoylation:

    • Dissolve the methyl 3-O-methyl-D-ribofuranoside in anhydrous pyridine.

    • Cool the solution to 0 °C and add benzoyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction to isolate the 5-O-benzoyl derivative.

  • Acetylation:

    • Dissolve the 5-O-benzoyl derivative in acetic anhydride and pyridine.

    • Stir the reaction at room temperature until complete.

    • Quench the reaction with ice and extract the product.

    • Purify by silica gel chromatography to yield 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose.

Synthesis of 2'-O-Methylated Nucleosides via Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a robust method for forming the N-glycosidic bond between the ribose sugar and the nucleobase.[6][7]

Protocol 2: General Procedure for Vorbrüggen Glycosylation

  • Silylation of Nucleobases:

    • Suspend the desired nucleobase (e.g., N6-benzoyladenine, N4-acetylcytosine, N2-isobutyrylguanine, or uracil) in anhydrous acetonitrile.

    • Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to obtain a clear solution.

    • Cool the solution to room temperature.

  • Glycosylation Reaction:

    • Dissolve 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose in anhydrous acetonitrile.

    • Add the solution of the silylated nucleobase.

    • Cool the mixture to 0 °C and add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Work-up and Deprotection:

    • Quench the reaction with aqueous sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Remove the acetyl and benzoyl protecting groups by treatment with methanolic ammonia or sodium methoxide in methanol.

    • Purify the resulting 2'-O-methyl nucleoside by silica gel chromatography.

Synthesis of 2'-O-Methyl Nucleoside Phosphoramidites

The synthesized 2'-O-methyl nucleosides are converted into phosphoramidites, the reactive monomers used in solid-phase oligonucleotide synthesis.[8]

A 2'-O-Methyl Nucleoside B 5'-O-DMT-2'-O-Methyl Nucleoside A->B 1. DMT-Cl, Pyridine (Protection of 5'-OH) C 2'-O-Methyl Nucleoside 3'-Phosphoramidite B->C 2. 2-Cyanoethyl-N,N-diisopropyl- chlorophosphoramidite, DIPEA (Phosphitylation of 3'-OH)

Figure 2: Synthesis of 2'-O-methyl nucleoside phosphoramidites.

Protocol 3: Phosphoramidite Synthesis

  • 5'-O-DMT Protection:

    • Co-evaporate the 2'-O-methyl nucleoside with anhydrous pyridine.

    • Dissolve the dried nucleoside in anhydrous pyridine.

    • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Quench with methanol and purify the 5'-O-DMT protected nucleoside by silica gel chromatography.[9]

  • Phosphitylation:

    • Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane.

    • Add N,N-diisopropylethylamine (DIPEA).

    • Cool to 0 °C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

    • Stir at room temperature until completion.

    • Purify the resulting phosphoramidite by precipitation or chromatography to yield a stable foam.

Solid-Phase Synthesis of 2'-O-Methylated RNA Oligonucleotides

The synthesized phosphoramidites are used in an automated DNA/RNA synthesizer to build the desired oligonucleotide sequence on a solid support.

cluster_cycle Solid-Phase Synthesis Cycle A 1. Detritylation (Removal of 5'-DMT group) B 2. Coupling (Addition of phosphoramidite) A->B C 3. Capping (Blocking of unreacted 5'-OH) B->C D 4. Oxidation (P(III) to P(V)) C->D D->A Repeat for next nucleotide

Figure 3: The four-step cycle of solid-phase oligonucleotide synthesis.

Protocol 4: Automated Solid-Phase Synthesis

  • Synthesizer Setup:

    • Dissolve the 2'-O-methyl nucleoside phosphoramidites in anhydrous acetonitrile to the desired concentration.

    • Install the phosphoramidite vials and other necessary reagents (activator, capping solutions, oxidizing solution, deblocking solution) on the synthesizer.

    • Use a solid support (e.g., controlled pore glass, CPG) pre-loaded with the first nucleoside of the sequence.

  • Synthesis Cycle:

    • Detritylation: The 5'-DMT group is removed with a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

    • Coupling: The next phosphoramidite is activated (e.g., with 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

    • This cycle is repeated until the full-length oligonucleotide is synthesized.

Deprotection and Purification

After synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Protocol 5: Cleavage, Deprotection, and Purification

  • Cleavage and Base Deprotection:

    • Treat the solid support with a mixture of aqueous ammonia and methylamine (AMA) at an elevated temperature to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[10][11]

  • 2'-Hydroxyl Deprotection (if applicable for other protecting groups):

    • For 2'-O-methylated RNA, this step is not necessary as the methyl group is stable. For standard RNA synthesis using silyl protecting groups, a fluoride source like triethylamine trihydrofluoride (TEA·3HF) is used.

  • Purification:

    • The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC), typically using a reversed-phase column with an ion-pairing agent or an anion-exchange column.

    • The collected fractions containing the pure product are desalted and lyophilized.

Characterization and Quality Control

Rigorous analytical characterization is essential to ensure the identity and purity of the synthesized molecules at each stage.

Technique Intermediate/Product Purpose Expected Observations
NMR Spectroscopy (¹H, ¹³C) Protected Ribose, Nucleosides, PhosphoramiditesStructural elucidation and confirmation of protecting group installation/removal.Characteristic chemical shifts for the methyl group on the 2'-position (~3.4 ppm in ¹H NMR) and specific signals for the protecting groups.[12][13]
Mass Spectrometry (ESI-MS, MALDI-TOF) All stagesConfirmation of molecular weight and purity.ESI-MS is used for accurate mass determination of intermediates and the final oligonucleotide. MALDI-TOF is often used for rapid quality control of the final product.[6][14][15]
High-Performance Liquid Chromatography (HPLC) All stagesPurity assessment and purification.A single major peak in the chromatogram indicates high purity. Retention times will vary depending on the protecting groups and the length of the oligonucleotide.

Table 1: Analytical techniques for characterization.

Conclusion

1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose is a valuable and versatile precursor for the synthesis of 2'-O-methylated RNA therapeutics. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize these modified oligonucleotides with high purity and yield. The strategic use of 2'-O-methylation is a powerful tool in the design of next-generation RNA-based drugs with enhanced stability and therapeutic potential.

References

  • Wikipedia. (2023, October 27). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]

  • Ravikumar, V. T., et al. (2008). Process Research on the Preparation of DMT Protected 2′- O -Methoxyethylguanosine for Oligonucleotide Synthesis in Therapeutic Applications. Organic Process Research & Development, 12(4), 693-698.
  • Wagner, E., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 19(21), 5965–5971.
  • Singh, R. P., et al. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.
  • Micura, R. (2018). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Molecules, 23(9), 2153.
  • PubChem. (n.d.). 2'-O-Methyladenosine. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • As-Suhail, M., et al. (2025, May 7). Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides. Chemistry – An Asian Journal.
  • Paluch, P., et al. (2020). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 10(56), 34045-34055.
  • Li, X., et al. (2005). Synthesis of Methyl 1-(2,3,5-Tri-O-acetyl-β-l-ribofuranosyl)-1,2,4- triazole-3-carboxylate from l-Ribose: From a Laboratory Procedure to a Manufacturing Process. Organic Process Research & Development, 9(5), 563-568.
  • Bellon, L. (2001). Mild, biocompatible deprotection method for synthetic RNAs, including RNAs containing sensitive modifications such as 5. Current Protocols in Nucleic Acid Chemistry.
  • da Silva, A. B., et al. (2021).
  • Limbach, P. A., et al. (1995). Oligonucleotide analysis by MALDI-MS. Analusis, 23(3), 115-117.
  • Dellinger, D. J., et al. (2011). Streamlined Process for the Chemical Synthesis of RNA Using 2′-O-Thionocarbamate-Protected Nucleoside Phosphoramidites in the Solid Phase. Journal of the American Chemical Society, 133(29), 11540-11556.
  • Amerigo Scientific. (n.d.). 2' & 3' -O-Methyl RNA Synthesis. Retrieved from [Link]

  • Shimadzu. (n.d.). Negative Mode Analysis of Synthetic Oligonucleotides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. Retrieved from [Link]

  • Wnuk, S. F., et al. (2011). Preparation of Nucleosides Derived from 2-Nitroimidazole and d-Arabinose, d-Ribose, and d-Galactose by the Vorbrüggen Method and Their Conversion to Potential Precursors for Tracers To Image Hypoxia. The Journal of Organic Chemistry, 76(19), 7946-7955.
  • Glen Research. (n.d.). Glen Report 30.14 - Technical Brief - Use of 2'-OMe-PACE Monomers During Oligo Synthesis. Retrieved from [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Retrieved from [Link]

  • ResearchGate. (2005). 1,2,3-Tri-O-acetyl-5-deoxy-5-methylthio-β-d-ribofuranose. Retrieved from [Link]

  • Agrawal, S., et al. (2007). DIRECT MALDI-TOF MS ANALYSIS OF OLIGONUCLEOTIDES ON SOLID SUPPORT THROUGH A PHOTOLABILE LINKER. Nucleosides, Nucleotides and Nucleic Acids, 26(6-7), 841-845.
  • Madridge Publishers. (2018, March 16). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]

  • Rana, K. M., et al. (2020). Ribose moieties acylation and characterization of some cytidine analogs. Journal of Siberian Federal University. Chemistry, 13(4), 465-478.
  • ResearchGate. (n.d.). Acid-Catalyzed Acetonation of D-Ribose. Retrieved from [Link]

  • Yang, X., & Gorenstein, D. G. (2016). Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages. Current protocols in nucleic acid chemistry, 66, 4.67.1–4.67.19.
  • PubChem. (n.d.). 2'-O-Methyl-1-methyladenosine. Retrieved from [Link]

  • Chu, C. K., et al. (2018). Synthesis of l-Deoxyribonucleosides from d-Ribose. The Journal of Organic Chemistry, 83(24), 15159-15167.

Sources

Method

Application Note: Protecting Group Strategies and Vorbrüggen Glycosylation of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-β-D-ribofuranose

Introduction & Strategic Rationale The synthesis of 3'-O-methylated nucleoside analogs is a critical pathway in modern drug development. These compounds serve dual roles: they act as potent RNA chain terminators in antiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of 3'-O-methylated nucleoside analogs is a critical pathway in modern drug development. These compounds serve dual roles: they act as potent RNA chain terminators in antiviral therapeutics (targeting viruses such as Flaviviridae and Poxviridae)[1], and they are essential building blocks for mRNA vaccine cap analogs[2].

Working with 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-β-D-ribofuranose requires a precise understanding of carbohydrate protecting group chemistry. As a Senior Application Scientist, I emphasize that experimental success in nucleoside synthesis does not merely rely on mixing reagents; it depends on exploiting the electronic and steric properties of the sugar's protecting groups to dictate reaction causality.

Mechanistic Causality of the Protecting Groups
  • 1,2-Di-O-acetyl Groups (The Directing Elements): The acetyl groups at positions 1 and 2 are not just protective; they are mechanistic drivers. During Lewis acid activation, the 1-O-acetyl group departs, allowing the carbonyl oxygen of the 2-O-acetyl group to participate intramolecularly. This forms a stable 1,2-acyloxonium ion that sterically blocks the α-face of the ribose ring. Consequently, the incoming nucleobase is forced to attack exclusively from the β-face, ensuring the stereoselective formation of the biologically active β-nucleoside[3].

  • 5-O-Benzoyl Group (The Robust Shield): The primary 5'-hydroxyl is protected by a benzoyl group. Benzoyl esters are significantly more resistant to migration and cleavage during the harsh, highly acidic conditions of Lewis acid-catalyzed glycosylation compared to acetyl groups.

  • 3-O-Methyl Group (The Pharmacophore): Unlike the acyl groups, the 3-O-methyl ether is a permanent structural modification. By masking the 3'-OH, this modification prevents the formation of 3'-5' phosphodiester bonds during viral RNA replication, effectively halting viral proliferation[1].

Experimental Workflow & Mechanistic Pathway

The synthesis of a target 3'-O-methyl nucleoside from this protected ribofuranose involves three distinct phases: Nucleobase Silylation, Vorbrüggen Glycosylation, and Global Deprotection.

G N1 1,2-Di-O-acetyl-5-benzoyl- 3-O-methyl-D-ribofuranose N2 Lewis Acid Activation (TMSOTf) N1->N2 N3 1,2-Acyloxonium Ion (Alpha-face blocked) N2->N3 -OAc N4 Silylated Nucleobase (Beta-face attack) N3->N4 N5 Protected 3'-O-Methyl Nucleoside N4->N5 Stereoselective Coupling N6 Global Deprotection (NaOMe / MeOH) N5->N6 N7 Target 3'-O-Methyl Nucleoside Analog N6->N7 -Ac, -Bz

Mechanistic pathway of Vorbrüggen glycosylation and deprotection for 3'-O-methyl nucleosides.

Quantitative Data & Process Parameters

To ensure reproducibility and self-validation, the following table summarizes the stoichiometric parameters, expected yields, and critical In-Process Controls (IPCs) for the synthesis of a model compound (e.g., 9-(3'-O-methyl-β-D-ribofuranosyl)-6-chloropurine)[2].

Reaction PhaseReagents & EquivalentsTemp / TimeExpected YieldIn-Process Control (IPC) Validation
1. Silylation Nucleobase (1.0 eq), BSA (2.5 eq)80 °C / 2 hQuantitativeVisual: Suspension turns into a completely clear solution.
2. Glycosylation Sugar (1.0 eq), TMSOTf (1.5 eq)80 °C / 12 h75% - 85%TLC (EtOAc/Hexane 1:1): Complete consumption of sugar; new UV-active spot.
3. Deprotection NaOMe (0.2 eq), MeOH (Solvent)RT / 4 h> 90%LC-MS: Disappearance of [M+H]+ for protected intermediate; appearance of target mass.

Step-by-Step Protocols

Note: All glassware must be oven-dried, and reactions must be conducted under an inert argon or nitrogen atmosphere to prevent the hydrolysis of silylated intermediates and TMSOTf.

Protocol A: Silylation of the Nucleobase

Causality Check: Silylation increases the solubility of the nucleobase in organic solvents and activates the nitrogen atoms for nucleophilic attack by increasing their electron density.

  • Suspend the nucleobase (e.g., 6-chloropurine, 10.0 mmol) in anhydrous acetonitrile (40 mL).

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (25.0 mmol, 2.5 eq) dropwise via syringe.

  • Heat the mixture to 80 °C and stir until the suspension transitions to a pristine, clear solution (typically 1–2 hours).

  • Cool the solution to room temperature. Do not expose to air.

Protocol B: Vorbrüggen Glycosylation

Causality Check: TMSOTf is chosen over weaker Lewis acids (like SnCl4) because it efficiently generates the oxocarbenium ion required for the 1,2-acyloxonium intermediate, driving high β-selectivity[3].

  • To the clear solution of the silylated nucleobase, add 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-β-D-ribofuranose (10.0 mmol, 1.0 eq) dissolved in anhydrous acetonitrile (20 mL).

  • Place the reaction flask in an ice bath (0 °C) and add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (15.0 mmol, 1.5 eq) dropwise.

  • Remove the ice bath, allow the reaction to reach room temperature, and then heat to 80 °C for 12 hours.

  • Self-Validation: Monitor via TLC. The reaction is complete when the sugar donor is fully consumed.

  • Quench the reaction by carefully adding saturated aqueous NaHCO3 (50 mL) at 0 °C to neutralize the triflic acid.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography to isolate the protected nucleoside.

Protocol C: Global Deprotection (Zemplén Saponification)

Causality Check: Catalytic sodium methoxide in methanol is highly effective for cleaving both the 2'-O-acetyl and 5'-O-benzoyl esters without epimerizing the stereocenters or affecting the stable 3'-O-methyl ether[2].

  • Dissolve the purified protected nucleoside (5.0 mmol) in anhydrous methanol (30 mL).

  • Add a catalytic amount of Sodium Methoxide (NaOMe) solution (25% in MeOH, 1.0 mmol, 0.2 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Self-Validation: Confirm complete deprotection using LC-MS. The mass spectrum should show the molecular ion corresponding to the fully deprotected 3'-O-methyl nucleoside.

  • Neutralize the reaction mixture with Amberlite IR-120 (H+ form) resin until the pH reaches 7.

  • Filter the resin, wash with methanol, and concentrate the filtrate to yield the final 3'-O-methyl nucleoside analog.

References

  • Banerjee, S., et al. "A practical and scalable synthesis of several base modified 3'-O-methyl ribonucleosides." Carbohydrate Research, 2023. URL:[Link]

  • Goswami, A., et al. "First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside." Marine Drugs (via PMC), 2011. URL:[Link]

  • Goswami, S., et al. "Inhibition of vaccinia virus growth and virus-specific RNA synthesis by 3'-O-methyl adenosine and 3'-O-methyl guanosine." Journal of Virology (via PMC), 1982. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-β-D-ribofuranose Synthesis

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing 3′-O-alkylated nucleoside precursors—specifically 1,2-di-O-acetyl-5-O-benzoyl-3-O-methyl-β-D-ribofuranose—present...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing 3′-O-alkylated nucleoside precursors—specifically 1,2-di-O-acetyl-5-O-benzoyl-3-O-methyl-β-D-ribofuranose—presents unique chemoselective and stereoselective challenges. This compound is a critical building block for chain-terminating antivirals and mRNA vaccine cap analogs.

To achieve the benchmark 30% overall yield across the 7-step synthesis from commercial 1,2:5,6-di-O-isopropylidene-α-D-allofuranose , researchers must strictly control reaction kinetics, reagent quality, and thermodynamic equilibriums. This guide provides the causality behind these chemical behaviors, self-validating protocols, and targeted troubleshooting for common bottlenecks.

I. Synthesis Workflow & Logical Relationships

The synthesis relies on a sequence of selective protections, oxidative cleavage, and thermodynamic acetolysis. The diagram below maps the critical pathway.

SynthesisWorkflow A 1,2:5,6-di-O-isopropylidene- α-D-allofuranose B 3-O-Methyl-1,2:5,6-di-O- isopropylidene-α-D-allofuranose A->B NaH, MeI (3-O-Methylation) C 3-O-Methyl-1,2-O- isopropylidene-α-D-allofuranose B->C Mild Acid (e.g., PTSA-MCM-41) (Selective 5,6-Hydrolysis) D 3-O-Methyl-1,2-O- isopropylidene-α-D-ribofuranose C->D 1. NaIO4 (Cleavage) 2. NaBH4 (Reduction) E 5-O-Benzoyl-3-O-methyl- 1,2-O-isopropylidene-α-D-ribofuranose D->E BzCl, Pyridine (5-O-Benzoylation) F 1,2-Di-O-acetyl-5-O-benzoyl- 3-O-methyl-β-D-ribofuranose E->F Ac2O, AcOH, H2SO4 (Acetolysis)

7-Step synthesis workflow of 1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-β-D-ribofuranose.

II. Quantitative Data & Process Parameters

To maintain a self-validating system, compare your in-process metrics against the benchmark parameters outlined below. Deviations in these targets usually indicate a failure in chemoselectivity.

StepReaction PhaseReagents & ConditionsTarget YieldCritical Control Metric (Self-Validation)
1 3-O-MethylationNaH, MeI, THF, 0 °C to RT85–90%Complete disappearance of starting material via TLC (Rf 0.6 in 3:7 EtOAc/Hex).
2 Selective HydrolysisPTSA-MCM-41, MeCN/H₂O (9:1), RT80–85%Strict reaction time (4–5 h); absence of baseline triol spot on TLC.
3 & 4 Cleavage & Reduction1. NaIO₄, MeOH/H₂O2. NaBH₄, 0 °C75–80%Intermediate aldehyde is UV-inactive but anisaldehyde-active.
5 5-O-BenzoylationBzCl, Pyridine, DMAP (cat.), 0 °C85–90%Pyridine moisture content must be < 100 ppm (Karl Fischer).
6 & 7 AcetolysisAc₂O, AcOH, H₂SO₄ (cat.), 0 °C to RT60–65%Ratio of α/β anomers (target β > 80% via selective crystallization).

III. Troubleshooting Guides & FAQs

Q1: My 3-O-methylation of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose stalls at 60% conversion. How can I drive it to completion? A: The 3-OH group in the allofuranose system is sterically hindered by the adjacent 1,2-isopropylidene ring and strongly hydrogen-bonded.

  • Causality: Using weak bases or degraded Sodium Hydride (NaH) leads to incomplete alkoxide formation. Alkoxide formation must be 100% complete before adding Methyl Iodide (MeI).

  • Solution: Wash the NaH dispersion with anhydrous hexane to remove mineral oil, maximizing surface area. Stir the sugar with NaH in anhydrous THF at 0 °C for at least 45 minutes until H₂ evolution ceases.

  • Self-Validation: Quench a 100 µL aliquot in MeOH, evaporate, and run TLC. If the starting material persists, add 0.1 eq of tetrabutylammonium iodide (TBAI) to act as a phase-transfer catalyst and accelerate the Sₙ2 displacement.

Q2: During the selective hydrolysis of the 5,6-O-isopropylidene group, I am observing significant formation of the fully deprotected triol. How can I improve chemoselectivity? A: The 1,2-O-isopropylidene group is thermodynamically more stable than the 5,6-O-isopropylidene group due to its fusion to the five-membered furanose ring. However, under standard aqueous acetic acid conditions (e.g., 60% AcOH at 40 °C), kinetic over-hydrolysis is a frequent failure point.

  • Causality: Harsh, homogeneous acids cannot differentiate the acetals effectively once the reaction runs too long.

  • Solution: Transition to a milder, heterogeneous catalyst such as p-Toluenesulfonic acid impregnated on MCM-41 (PTSA-MCM-41) . PTSA-MCM-41 provides a controlled acidic microenvironment in MeCN/H₂O (9:1), achieving excellent chemoselectivity for terminal acetals within 4–5 hours at room temperature.

  • Self-Validation: The reaction is self-validating via TLC; the desired diol will have a significantly lower Rf than the starting material, while the over-deprotected triol will remain stuck at the baseline in standard EtOAc/Hexane systems.

Q3: The final acetolysis step yields a 1:1 mixture of α/β anomers. How can I enrich the biologically relevant β-anomer of the final product? A: Acetolysis of the 1,2-O-isopropylidene group proceeds via an oxocarbenium ion intermediate. Unlike 2-O-acylated sugars that benefit from neighboring group participation to strictly dictate 1,2-trans (β) stereochemistry, your 3-O-methyl derivative lacks this anchimeric assistance at the C2 position prior to acetylation.

  • Causality: Rapid quenching traps the kinetic α-anomer. Extended reaction times in the presence of the acid catalyst allow reversible anomerization to the thermodynamically more stable β-configuration.

  • Solution: Ensure the reaction is allowed to reach thermodynamic equilibrium by stirring at room temperature for a full 16 hours after the initial 0 °C addition of H₂SO₄.

  • Self-Validation: Perform a selective crystallization from hot ethanol; the β-anomer typically crystallizes preferentially, leaving the α-anomer in the mother liquor. Confirm the β-configuration via ¹H NMR (the anomeric proton H-1 will show a distinct singlet or very small coupling constant J₁₋₂ < 2 Hz in the β-furanose form).

IV. Detailed Experimental Protocol: One-Pot Acetolysis (Steps 6 & 7)

This methodology details the critical final steps where the 1,2-O-isopropylidene acetal is hydrolyzed and the resulting hydroxyls are acetylated to form the target compound.

Objective: Convert 5-O-benzoyl-3-O-methyl-1,2-O-isopropylidene-α-D-ribofuranose to 1,2-di-O-acetyl-5-O-benzoyl-3-O-methyl-β-D-ribofuranose under thermodynamic control.

Procedure:

  • Solvent Preparation: In an oven-dried, argon-purged flask, dissolve the protected sugar (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride (3:1 v/v ratio, approx. 10 mL per gram of sugar).

    • Causality: Acetic acid acts as a solvent and proton donor for acetal hydrolysis, while acetic anhydride immediately traps the liberated hydroxyls as acetates.

  • Catalytic Initiation: Cool the reaction mixture to 0 °C using an ice-salt bath. Dropwise, add a catalytic amount of concentrated H₂SO₄ (0.05 eq) pre-dissolved in 1 mL of glacial acetic acid.

    • Causality: Acetal cleavage is highly exothermic. If the temperature spikes, furanose ring-opening and degradation will decimate your yield.

  • Thermodynamic Equilibration: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for an additional 14–16 hours.

  • Self-Validating Check: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (UV active, Rf ~0.7) must completely disappear, replaced by the product spot (Rf ~0.4).

  • Quenching: Pour the mixture over crushed ice (equal volume to the reaction mixture) and carefully neutralize with saturated aqueous NaHCO₃ until CO₂ evolution ceases.

    • Causality: Immediate neutralization prevents acid-catalyzed anomerization during the aqueous workup, locking in the thermodynamic ratio.

  • Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude syrup via direct crystallization from hot absolute ethanol to isolate the pure β-anomer as a white solid.

V. References

  • Title: A practical and scalable synthesis of several base modified 3'-O-methyl ribonucleosides Source: Carbohydrate Research (Indexed in NIH PubMed) URL: [Link]

  • Title: p-Toluenesulfonic acid adorned on MCM-41: an efficient and mild catalyst for the regio/chemo-selective hydrolysis of terminal isopropylidene acetals Source: Nucleosides, Nucleotides & Nucleic Acids (Taylor & Francis) URL: [Link]

Optimization

Technical Support Center: Troubleshooting Solubility of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming physical chemistry hurdles during nucleoside synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming physical chemistry hurdles during nucleoside synthesis. A common, yet frustrating, bottleneck is the poor solubility of highly protected carbohydrate precursors.

This guide provides advanced troubleshooting strategies, causal diagnostics, and self-validating protocols to resolve the low solubility of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose (CAS: 58769-33-8) in organic solvents.

Part 1: Mechanistic Overview & Causality

To troubleshoot solubility, we must first understand the molecule's structural chemistry. Native beta-D-ribofuranose is highly hydrophilic due to its multiple free hydroxyl (-OH) groups, which act as strong hydrogen-bond donors and acceptors.

However, in 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose, every hydroxyl group is masked:

  • C1 & C2: Acetyl esters

  • C3: Methyl ether

  • C5: Benzoyl ester

By replacing the polar hydroxyl groups with less polar protecting groups, the overall polarity of the molecule is drastically reduced[1]. The molecule loses all hydrogen-bond donating capability, fundamentally shifting its Hansen Solubility Parameters (HSP) toward dispersion and polar interactions[2]. Furthermore, the C5 benzoyl group introduces significant π−π stacking potential, which can lead to a highly stable, tightly packed crystal lattice. Consequently, the compound resists dissolution in both highly non-polar solvents (due to lack of dipole interactions) and highly protic solvents (due to the inability to form H-bonds).

Part 2: Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish, and the ribofuranose derivative isn't dissolving in ethanol or hexanes. Why? A: Visual inspection is the first step in diagnosing reaction failures; suspended solid material is a clear indication of poor solubility, which severely limits reaction rates[3]. Hexanes (dielectric constant ϵ≈1.9 ) lack the dipole moment required to solvate the ester and ether oxygens. Conversely, ethanol is a protic solvent. Because your protected sugar lacks H-bond donors, protic solvents are energetically unfavorable compared to the solute's own crystal lattice. You must switch to a dipolar aprotic or halogenated solvent.

Q2: I switched to Dichloromethane (DCM), which is an ideal solvent, but the compound is still sitting at the bottom of the flask. What is the mechanistic cause? A: If a theoretically ideal solvent fails, the barrier is likely kinetic rather than thermodynamic. Protected carbohydrates often form highly ordered crystalline polymorphs. The energy required to break the intermolecular forces (specifically the π−π stacking from the benzoyl group and dipole-dipole interactions from the acetyls) exceeds ambient thermal energy. The solvent is correct, but physical disruption is required to overcome the lattice energy.

Q3: Can I use heat to force dissolution without risking the integrity of the protecting groups? A: Yes, but strictly within controlled limits. Acetyl and benzoyl esters are susceptible to hydrolysis or transesterification. If you apply heat, ensure your solvent is strictly anhydrous and aprotic. Keep the temperature below 40–45°C. Never heat this compound in the presence of alcohols or trace moisture, as you risk migrating or cleaving the C1/C2 acetyl groups.

Q4: How do I implement a co-solvent system if a single solvent fails? A: Co-solvents are powerful tools that function by reducing the overall interfacial tension between the primary solvent and the highly crystalline solute[3]. If your compound is recalcitrant in Ethyl Acetate, titrate in 1–5% (v/v) of a strong dipolar aprotic solvent like Dimethylformamide (DMF). This small addition disrupts the crystal lattice without altering the bulk properties of your primary solvent.

Part 3: Quantitative Solvent Selection Matrix

To optimize your workflow, consult the following solvent matrix. It correlates the dielectric constant ( ϵ ) with the expected solvation performance for this specific protected ribofuranose.

SolventDielectric Constant ( ϵ )H-Bond DonorExpected SolubilityScientific Recommendation
Hexanes 1.89NoVery LowAvoid. Insufficient polarity to disrupt ester dipoles.
Ethanol 24.5YesLow to ModerateAvoid. Poor HSP match; high risk of transesterification.
Ethyl Acetate 6.02NoHighPrimary Choice. Excellent balance of polarity and volatility.
Dichloromethane 8.93NoVery HighPrimary Choice. Ideal for bulky, lipophilic protected sugars.
Tetrahydrofuran 7.52NoHighExcellent. Good alternative if halogenated solvents are restricted.
DMF 36.7NoVery HighCo-Solvent Only. Use at 1-10% v/v; difficult to remove in vacuo.
Part 4: Validated Experimental Protocols

Every protocol must be a self-validating system. Follow these step-by-step methodologies to safely achieve complete dissolution without compromising the structural integrity of the molecule.

Protocol A: Systematic Dissolution via Kinetic Disruption

Use this protocol when the compound is suspended in an ideal solvent (e.g., DCM or EtOAc) but refuses to dissolve.

  • Gravimetric Assessment: Weigh the required mass of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose into a dry, argon-purged reaction vial.

  • Solvent Addition: Add the primary anhydrous solvent (e.g., DCM) to achieve your target molarity.

  • Visual Validation: Observe the mixture. If the solution is turbid, the crystal lattice energy is preventing solvation. Do not proceed with reagents yet.

  • Physical Disruption: Submerge the sealed vial in an ultrasonic bath for 5–10 minutes. Sonication provides localized cavitation energy to shear the π−π stacking of the benzoyl groups without elevating the bulk temperature of the solvent.

  • Thermal Equilibration (Conditional): If trace solids remain, transfer the vial to a water bath set to 40°C. Swirl gently for 3 minutes. Critical check: Do not exceed 45°C to prevent acetyl migration.

Protocol B: Co-Solvent Titration for Recalcitrant Polymorphs

Use this protocol if Protocol A fails, indicating an exceptionally stable crystalline polymorph.

  • Base Suspension: Suspend the compound in the primary solvent (e.g., Ethyl Acetate) at room temperature.

  • Titration: Add anhydrous DMF dropwise using a precision syringe.

  • Agitation: Vortex the mixture for 30 seconds after every 1% (v/v) addition of DMF.

  • Validation: Cease titration immediately once optical clarity is achieved. Record the exact volume of DMF used. Note: Restrict DMF to <10% total volume to prevent downstream purification issues during aqueous workup or rotary evaporation.

Part 5: Diagnostic Workflow Visualization

SolubilityTroubleshooting Start Compound Insoluble in Current Solvent Assess Evaluate Solvent Dielectric Constant (ε) Start->Assess NonPolar ε < 3 (e.g., Hexane) or Highly Protic Assess->NonPolar Mismatch Aprotic ε = 4 to 10 (e.g., DCM, EtOAc) Assess->Aprotic Match Switch Switch to Dipolar Aprotic Solvent NonPolar->Switch CheckCrystal High Lattice Energy Suspected Aprotic->CheckCrystal Still Insoluble Success Complete Dissolution Achieved Switch->Success HeatSonicate Apply Sonication & Gentle Heat (<45°C) CheckCrystal->HeatSonicate HeatSonicate->Success

Fig 1: Diagnostic workflow for resolving protected ribofuranose solubility failures.

References
  • 4.4 Solubility - Chemistry LibreTexts.[Link]

Sources

Troubleshooting

Preventing alpha-anomer formation during reactions with 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose

Troubleshooting Alpha-Anomer Formation with 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose Welcome to the Application Science Support Center. This guide is engineered for synthetic chemists and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Alpha-Anomer Formation with 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose

Welcome to the Application Science Support Center. This guide is engineered for synthetic chemists and drug development professionals facing stereoselectivity challenges during nucleoside synthesis. When utilizing 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose as a glycosyl donor, the objective is absolute β -selectivity. However, thermodynamic shifts, solvent effects, and Lewis acid imbalances can inadvertently drive the formation of the undesired α -anomer.

As a self-validating system, this guide provides the mechanistic causality behind these reactions, validated step-by-step protocols, and a troubleshooting matrix to help you enforce strict β -selectivity in your workflows.

Section 1: Mechanistic Causality of Stereocontrol

To prevent α -anomer formation, one must leverage the chemical causality of Neighboring Group Participation (NGP) , also known as anchimeric assistance.

During a standard Vorbrüggen glycosylation, a Lewis acid (e.g., TMSOTf) activates the departure of the 1-O-acetyl leaving group. Instead of forming a localized, planar oxocarbenium ion (which would be attacked from both faces), the carbonyl oxygen of the adjacent 2-O-acetyl group intramolecularly attacks the anomeric C1 center. This forms a rigid transient 1,2-acyloxonium (dioxolenium) ion intermediate that physically shields the α -face of the ribofuranose ring 1[1].

Consequently, the incoming silylated nucleobase is forced to attack exclusively from the β -face, yielding the desired β -nucleoside2[2]. When α -anomers appear, it indicates a breakdown in this NGP system or a post-coupling thermodynamic anomerization 3[3].

G A 1,2-Di-O-acetyl-5-benzoyl- 3-O-Methyl-beta-D-ribofuranose B Lewis Acid Activation (e.g., TMSOTf) A->B - 1-O-Acetate C 1,2-Acyloxonium Ion (Alpha-face shielded) B->C Anchimeric Assistance (2-O-Acetyl) F Oxocarbenium Ion (No NGP) B->F Weak NGP / Solvent Effect D Silylated Nucleobase Attack (Beta-face) C->D Stereoselective Nucleophilic Attack E Beta-Anomer Product (Desired) D->E High Yield G Alpha-Anomer Product (Undesired) E->G Anomerization (High Temp / Excess LA) F->G Non-selective Attack

Mechanistic workflow of Vorbrüggen glycosylation and pathways to alpha/beta anomers.

Section 2: Step-by-Step Optimized Experimental Protocol

To establish a self-validating baseline, use the following optimized Vorbrüggen glycosylation protocol. This methodology is designed to kinetically trap the β -anomer and prevent thermodynamic equilibration.

Protocol: Highly β -Selective Vorbrüggen Glycosylation Objective: Synthesize β -nucleoside from 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose with <2% α -anomer.

Phase 1: Nucleobase Silylation

  • Suspend the nucleobase (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) or acetonitrile (MeCN) under a strict argon atmosphere.

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq) and stir at 80°C. Validation Check: The reaction is complete only when the suspension transitions to a completely clear solution (typically 30-60 mins), indicating full silylation and maximum nucleophilicity.

  • Cool the reaction mixture to 0°C.

Phase 2: Glycosyl Donor Activation 4. Dissolve 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose (1.0 eq) in anhydrous DCE/MeCN and transfer it to the silylated nucleobase solution at 0°C. 5. Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 eq). Causality Note:Do not exceed 1.1 eq. Excess Lewis acid catalyzes the reversible cleavage of the newly formed glycosidic bond, driving thermodynamic anomerization from the kinetic β -product to the more stable α -product 4[4].

Phase 3: Reaction Monitoring & Quenching 6. Stir the reaction at 0°C to room temperature for 2–4 hours. Monitor strictly via HPLC or TLC. 7. Critical Step: Quench the reaction immediately upon consumption of the donor by adding cold saturated aqueous NaHCO3. This neutralizes the TMSOTf, instantly halting any acid-catalyzed anomerization. 8. Extract with dichloromethane (DCM), wash with brine, dry over Na2SO4, and concentrate in vacuo.

Section 3: Quantitative Data - Variables Influencing Anomeric Ratio

The table below summarizes how specific experimental deviations impact the α:β ratio. Use this data to audit your current reaction conditions.

VariableConditionObserved α:β RatioMechanistic Consequence
Solvent Acetonitrile (MeCN)< 1 : 99Participating solvent; forms an α -nitrilium ion intermediate that strongly reinforces β -attack.
Solvent Toluene / Ether15 : 85Non-participating or competing solvent weakens the NGP acyloxonium bridge.
Lewis Acid TMSOTf (1.1 eq)2 : 98Optimal activation of 1-O-acetate; preserves NGP and prevents bond cleavage.
Lewis Acid TMSOTf (3.0 eq)30 : 70Excess acid cleaves the β -bond, leading to thermodynamic equilibration ( α -anomerization).
Temperature 0°C to 25°C< 2 : 98Kinetic control favors the NGP-directed β -product.
Temperature 80°C (Prolonged)40 : 60Overcomes the activation barrier for the reverse reaction, yielding thermodynamic mixtures.
Section 4: Troubleshooting FAQs

Q1: I am using 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose, which has a 2-O-acetyl group. Why am I still seeing 20% α -anomer? A1: The presence of a 2-O-acetyl group provides anchimeric assistance, but this kinetic protection is not absolute if downstream parameters are flawed. The most common cause is thermodynamic anomerization . The Vorbrüggen reaction is reversible under strongly acidic conditions[4]. If you leave the reaction running overnight or use a large excess of TMSOTf, the kinetically favored β -anomer will reopen to the oxocarbenium ion and re-close to form the thermodynamically stable α -anomer. Solution: Reduce reaction time, lower the temperature to 0°C, use exactly 1.05 - 1.1 equivalents of Lewis acid, and quench immediately upon completion.

Q2: Does the 3-O-Methyl or 5-O-benzoyl group on this specific ribofuranose affect the stereoselectivity? A2: Yes. The 3-O-Methyl group introduces slight steric bulk and alters the electron density of the furanose ring compared to a standard per-acetylated ribose. While the 5-O-benzoyl group stabilizes the ring via electron withdrawal, the 3-O-Methyl can slightly distort the envelope conformation of the 1,2-acyloxonium ion. This makes the intermediate slightly more prone to premature opening if the solvent does not support ion stabilization. Solution: Switch to a highly polar, participating solvent like Acetonitrile (MeCN), which stabilizes the cationic intermediates and forms an α -nitrilium ion that further directs β -attack.

Q3: Can I use SnCl4 instead of TMSOTf for this donor? A3: SnCl4 is a classic Lewis acid for Vorbrüggen glycosylations and works well with robust donors[1]. However, SnCl4 requires higher temperatures (often 60-80°C) to activate the 1-O-acetate fully, compared to the highly reactive TMSOTf. Running the reaction at 80°C significantly increases the risk of α -anomer formation via thermodynamic equilibration. Solution: If you must use SnCl4, monitor the reaction aggressively and quench the moment the donor is consumed. Otherwise, TMSOTf at 0°C is the superior choice for strict stereocontrol.

Q4: My silylated nucleobase is highly sterically hindered. Could this be causing the α -attack? A4: Yes. If the nucleophile is exceptionally bulky, it may struggle to attack the β -face due to steric clash with the 2-O-acetyl group (which is locked in the acyloxonium bridge on the α -face, but its methyl group points outward) or the 5-O-benzoyl group. In such cases, the reaction slows down, allowing the acyloxonium ion to equilibrate back to an open oxocarbenium ion, which is then attacked from the less hindered α -face. Solution: Ensure complete silylation of the nucleobase to maximize its nucleophilicity, and consider raising the concentration of the reactants to force the kinetic β -attack before equilibration occurs.

References
  • Synthesis of nucleosides - Grokipedia Source: grokipedia.com URL:[1]

  • A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation Source: ACS Publications URL:[4]

  • Mimetics of ADP-Ribosylated Histidine through Copper(I)-Catalyzed Click Chemistry Source: PMC (nih.gov) URL:[2]

  • Nicotinamide Riboside: What It Takes to Incorporate It into RNA Source: MDPI URL:[3]

Sources

Optimization

Optimizing purification of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose by flash chromatography

Target Compound: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl- β -D-ribofuranose Welcome to the Application Support Center. This guide provides field-proven methodologies for the isolation and purification of 1,2-Di-O-acetyl-5-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl- β -D-ribofuranose

Welcome to the Application Support Center. This guide provides field-proven methodologies for the isolation and purification of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl- β -D-ribofuranose. As a heavily functionalized carbohydrate, this compound serves as a critical intermediate in [].

The primary chromatographic challenge lies in resolving the target β -anomer from its α -counterpart, while preventing acyl migration or cleavage of the acid-labile acetyl groups at the anomeric center[2].

Purification Logic & Workflow

Workflow A Crude Reaction Mixture (α/β anomers + impurities) B TLC Profiling (Toluene:EtOAc Screen) A->B Optimize solvent system C Dry Loading (Silica/Celite Adsorption) B->C Prevent band broadening D Flash Chromatography (Shallow Gradient Elution) C->D Load onto pre-equilibrated column E Orthogonal Detection (UV 254 nm + ELSD) D->E Elute with high-res silica F Fraction Analysis (H2SO4 Charring) E->F Correlate UV and mass signals G Pure β-Anomer (Target Product) F->G Rf ~ 0.36 H Mixed Fractions (Recycle / Prep-HPLC) F->H Co-elution zones

Fig 1. Self-validating flash chromatography workflow for β-anomer isolation.

Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol is designed as a self-validating system . By pairing specific solvent interactions with orthogonal detection methods, researchers can definitively confirm product identity during the run, eliminating false positives from degraded protecting groups.

Step 1: TLC Profiling & Solvent Selection

  • Action: Spot the crude mixture on a Silica gel 60 F254 TLC plate. Develop using Toluene:Ethyl Acetate (85:15 v/v).

  • Causality: Standard aliphatic solvent systems (like Hexane/EtOAc) often fail to resolve sugar anomers. Toluene, an aromatic solvent, provides differential π−π solvation of the C5-benzoyl group. Because the α and β anomers have different 3D conformations at the C1 acetate, the spatial presentation of the C5 benzoyl group differs. This amplifies the retention factor ( Δ Rf) difference between the anomers.

Step 2: Sample Preparation (Dry Loading)

  • Action: Dissolve the crude viscous syrup in a minimum volume of Dichloromethane (DCM). Add deactivated silica gel (1:2 sample-to-silica mass ratio). Evaporate the DCM slowly under reduced pressure until a free-flowing powder is obtained.

  • Causality: Protected sugars are highly viscous. Loading them as a liquid causes "viscous fingering," where the sample travels unevenly through the silica bed, destroying resolution.3[3].

Step 3: Column Packing & Gradient Elution

  • Action: Use a high-performance flash column packed with fine spherical silica (20-25 μ m). Equilibrate with 3 Column Volumes (CV) of 100% Toluene.

  • Action: Run a shallow gradient:

    • 0-2 CV: 5% EtOAc in Toluene (Isocratic hold).

    • 2-12 CV: 5% to 20% EtOAc in Toluene (Shallow ramp for anomer separation).

Step 4: Orthogonal Detection & Fractionation (Self-Validation)

  • Action: Monitor UV absorbance at 254 nm (for the benzoyl group) and use an Evaporative Light Scattering Detector (ELSD) in tandem. Spot fractions on TLC and char with 5% ethanolic H2​SO4​ at 120°C.

  • Causality: The acetyl groups and methyl ether lack strong UV chromophores, meaning the UV signal relies entirely on the C5-benzoyl group. If the benzoyl group cleaves, the resulting benzoic acid will show a massive UV peak, misleading the chemist.4[4]. A fraction is only validated as your target if it exhibits UV absorbance, an ELSD signal, and chars black on TLC.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of the anomers under various solvent conditions:

Solvent SystemRatio (v/v)Rf ( α -anomer)Rf ( β -anomer)Resolution ( Δ Rf)Mechanistic Notes
Hexane / EtOAc 70:300.320.340.02Aliphatic solvent; relies purely on weak dispersion forces. Poor spatial differentiation of anomers.
Toluene / EtOAc 85:150.280.360.08Aromatic solvent; excellent resolution via differential π−π stacking with the C5-benzoyl group.
DCM / MeOH 98:20.450.450.00Strong hydrogen bonding overrides anomeric steric differences; results in total co-elution.
Troubleshooting Guide

Q: My α and β anomers are still co-eluting even with a shallow gradient. How can I improve resolution? A: If Toluene/EtOAc is insufficient, the issue is likely column overloading or a flow rate that is too high, preventing proper mass transfer. Reduce your sample loading to a 1:100 (sample:silica) ratio. Additionally, decrease the gradient slope to a 1% EtOAc increase per Column Volume (CV).

Q: I see a massive UV peak at 254 nm, but the fraction leaves no residue upon evaporation and doesn't char on TLC. What happened? A: You have isolated a cleaved protecting group—likely benzoic acid or a related benzoyl byproduct. The benzoyl group absorbs strongly at 254 nm, but without the carbohydrate backbone, it will not char with sulfuric acid. This highlights the necessity of the self-validating orthogonal detection (UV + ELSD/Charring) described in Step 4.

Q: My compound is streaking heavily on the column, and my overall recovery is low. A: Acetyl groups at the anomeric center (C1) can be labile on highly acidic silica gel. If the residence time on the column is too long, the silica catalyzes acyl migration or hydrolysis. To troubleshoot, run the column faster ("flash" chromatography) to minimize contact time. If streaking persists,3[3].

Frequently Asked Questions (FAQs)

Q: Can I use Reversed-Phase (C18) chromatography for this compound? A: While possible, it is highly inefficient. Fully protected sugars like 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl- β -D-ribofuranose are extremely lipophilic. They will retain too strongly on a C18 stationary phase, requiring high concentrations of organic modifiers (e.g., >90% Acetonitrile) to elute. Normal phase silica is the industry standard for this class of molecules.

Q: How do I scale up this purification from 100 mg to 10 grams? A: Scale-up requires maintaining the exact sample-to-silica ratio (e.g., transition from a 12g cartridge to a 330g cartridge). You must maintain the identical Column Volume (CV) gradient profile. Scale the flow rate proportionally to the cross-sectional area of the new column to keep the linear velocity constant.

References
  • [4] Teledyne ISCO. Strategies to Purify Carbohydrate Based Compounds with Flash Chromatography.[Link]

  • [2] ACS Publications (The Journal of Organic Chemistry). Preparation of Nucleosides Derived from 2-Nitroimidazole and d-Arabinose, d-Ribose, and d-Galactose by the Vorbrüggen Method.[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-β-D-ribofuranose During Deprotection

Introduction & Structural Context As a Senior Application Scientist, I frequently encounter challenges regarding the orthogonal deprotection of highly functionalized carbohydrate scaffolds. The molecule 1,2-Di-O-acetyl-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

As a Senior Application Scientist, I frequently encounter challenges regarding the orthogonal deprotection of highly functionalized carbohydrate scaffolds. The molecule 1,2-Di-O-acetyl-5-benzoyl-3-O-methyl-β-D-ribofuranose is a critical building block in nucleoside analog synthesis[1]. It features three distinct oxygen-protecting environments that dictate your synthetic strategy:

  • Anomeric Acetate (C1): Highly labile, prone to hydrolysis, and governs the stereochemistry of downstream glycosylations.

  • Secondary Acetate (C2): Moderately labile, susceptible to base-catalyzed transesterification.

  • Primary Benzoyl (C5): More robust than acetates but vulnerable to extended basic conditions.

The primary goal during deprotection is to selectively remove the acetyl groups (C1, C2) without cleaving the C5-benzoyl group, while preventing catastrophic structural rearrangements such as furanose-to-pyranose isomerization[2].

Troubleshooting Matrix: Degradation Pathways & Causality

To successfully manipulate this molecule, you must understand the kinetics and thermodynamics driving its degradation. The table below summarizes the primary failure modes and their self-validating prevention strategies.

Degradation PathwayRoot Cause (Mechanistic Causality)Quantitative / Kinetic IndicatorPrevention Strategy
Furanose-to-Pyranose Isomerization Global deprotection removes the C5-benzoyl group. The newly freed 5-OH intramolecularly attacks the C1 hemiacetal, driven by the thermodynamic preference for a 6-membered pyranose ring over a 5-membered furanose ring[2].Complete conversion to pyranose within 2–4 hours at RT if 5-OH and 1-OH are unprotected.Maintain the C5-benzoyl group until the anomeric position is covalently locked (e.g., via N-glycosylation).
Loss of C5-Benzoyl Group Non-selective transesterification. While acetates cleave faster than benzoates under Zemplén conditions (NaOMe/MeOH), prolonged exposure or elevated temperatures will cleave the C5-ester[3].>5% Benzoyl cleavage observed after 45 mins at 0 °C in 0.05 M NaOMe.Strictly control temperature (0 °C) and time (<30 mins). Quench immediately with H+ resin[4].
Anomerization (Loss of β-configuration) Cleavage of the C1-acetate generates a free hemiacetal, which undergoes mutarotation via an open-chain aldehyde intermediate.Rapid equilibration to an α/β mixture in polar protic solvents within minutes.Unavoidable if the hemiacetal is the desired product. Trap the intermediate immediately or use stereoselective Vorbrüggen glycosylation conditions[1].

Frequently Asked Questions (FAQs)

Q: Why does my ribofuranose completely isomerize to a pyranose after a standard Zemplén deprotection? A: This is a classic thermodynamic trap. When you apply standard Zemplén conditions (NaOMe in MeOH at room temperature) for an extended period, you remove both the acetyl and benzoyl groups[5]. Once the C5-OH is liberated, it acts as an intramolecular nucleophile. Because the C1 position is a dynamic hemiacetal, the 5-OH attacks the anomeric carbon, expanding the 5-membered furanose ring into a more thermodynamically stable 3-O-methyl-D-ribopyranose ring[6]. To prevent this, engineer your workflow to retain the C5-benzoyl group until the C1 position is functionalized.

Q: How can I selectively remove only the anomeric (C1) acetate while keeping the C2-acetate and C5-benzoyl intact? A: The anomeric acetate is significantly more electrophilic due to the inductive effect of the adjacent ring oxygen (the anomeric effect). You can exploit this by using a mild, alpha-effect nucleophile like hydrazine acetate in DMF[7]. Hydrazine selectively attacks the C1 carbonyl, yielding the 1-OH hemiacetal while leaving the C2-acetate and C5-benzoyl completely untouched[8].

Q: I am using NaOMe/MeOH to remove the acetyls, but I keep losing my benzoyl group. How do I improve selectivity? A: The selectivity between acetyl and benzoyl cleavage under basic conditions is purely kinetic[3]. Acetates undergo transesterification faster due to less steric hindrance compared to the bulky phenyl ring of the benzoyl group. However, if the reaction is run at room temperature or left too long, the benzoyl group will inevitably cleave. You must lower the temperature to 0 °C, use a strictly catalytic amount of NaOMe, and monitor the reaction via TLC. Quench with Amberlite IR-120 (H+) resin the exact moment the acetyl groups are consumed[9].

Experimental Protocols: Self-Validating Systems

Protocol A: Chemoselective Anomeric Deacetylation (Hydrazine Acetate Method)

Objective: Selective removal of C1-OAc to form the hemiacetal, retaining C2-OAc and C5-OBz.

  • Preparation: Dissolve 1.0 mmol of 1,2-Di-O-acetyl-5-benzoyl-3-O-methyl-β-D-ribofuranose in 5.0 mL of anhydrous DMF under an argon atmosphere.

  • Reagent Addition: Add 1.2 equivalents of hydrazine acetate directly to the stirring solution at room temperature[8].

  • Monitoring: Stir the reaction and monitor via TLC (Hexanes/EtOAc 6:4). The anomeric acetate will cleave within 2–4 hours. Self-Validation: The kinetic endpoint is the disappearance of the starting material without the appearance of lower-Rf di-deacetylated side products.

  • Workup: Dilute the mixture with 50 mL of ethyl acetate and wash sequentially with 5% aqueous NaCl (3 x 20 mL) to remove DMF and hydrazine salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Controlled Zemplén Deacetylation (C1/C2 Deacetylation)

Objective: Removal of both C1 and C2 acetates while strictly preserving the C5-benzoyl group.

  • Preparation: Dissolve 1.0 mmol of the substrate in 10.0 mL of anhydrous methanol. Cool the flask to exactly 0 °C using an ice-water bath[4].

  • Catalysis: Add a freshly prepared solution of NaOMe in MeOH to achieve a final concentration of 0.05 M NaOMe.

  • Kinetic Control: Stir at 0 °C. Check TLC every 5 minutes. The reaction relies entirely on the kinetic differential between aliphatic acetates and aromatic benzoates[5].

  • Quenching (Critical Step): At exactly the point of complete starting material consumption (typically 15–25 minutes), immediately add pre-washed Amberlite IR-120 (H+) strongly acidic cation exchange resin until the pH of the solution reaches 6.0–7.0[9]. Warning: Do not over-acidify, as pH < 4 will catalyze glycosidic cleavage.

  • Isolation: Filter off the resin through a glass frit, wash with cold methanol, and concentrate the filtrate in vacuo.

Workflow & Decision Matrix

DeprotectionWorkflow Start 1,2-Di-O-acetyl-5-benzoyl- 3-O-methyl-β-D-ribofuranose Cond1 Hydrazine Acetate / DMF (RT, 2-4 h) Start->Cond1 Anomeric Selectivity Cond2 Catalytic NaOMe / MeOH (0°C, 15-25 min) Start->Cond2 Acetyl Selectivity Cond3 Excess NaOMe / MeOH (RT, >2 h) Start->Cond3 Global Cleavage Prod1 1-OH Hemiacetal (Retains C2-OAc, C5-OBz) Cond1->Prod1 Prod2 1,2-Di-OH (Retains C5-OBz) Cond2->Prod2 Prod3 Global Deprotection (Risk: Pyranose Isomerization) Cond3->Prod3

Decision matrix for selective deprotection of ribofuranose derivatives.

References

  • Abramov, A. A., et al. "Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates." The Journal of Organic Chemistry, ACS Publications, July 2024. URL: [Link]

  • Seela, F., et al. "Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides." The Journal of Organic Chemistry, ACS Publications, June 2018. URL: [Link]

  • "De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2)." NCBI, October 2021. URL: [Link]

  • "Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives." CCSE, November 2020. URL: [Link]

  • Khan, R., et al. "Regioselective Deacetylation of Fully Acetylated Mono- and Di-Saccharides With Hydrazine Hydrate." Australian Journal of Chemistry, March 1996. URL: [Link]

  • "Synthesis of Oligonucleotides Containing Fapy·dG (N6-(2-Deoxy-α,β-d-erythro-pentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine)." ResearchGate. URL: [Link]

Sources

Optimization

Overcoming steric hindrance in 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose coupling reactions

Topic: Overcoming Steric Hindrance in 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose Coupling Reactions Audience: Researchers, scientists, and drug development professionals. This guide provides in-depth troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

This guide provides in-depth troubleshooting and practical advice for researchers encountering challenges with coupling reactions involving the sterically hindered glycosyl donor, 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the complexities of this specific glycosylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose as a glycosyl donor?

The principal difficulty arises from significant steric hindrance imposed by the 3-O-methyl group. This bulky substituent on the ribofuranose ring can impede the approach of the nucleophile (the heterocyclic base) to the anomeric carbon (C1), leading to lower reaction rates and yields. The conformation of the ribofuranose ring is also influenced by this methyl group, which can affect the stereochemical outcome of the glycosylation.[1][2][3]

Q2: How does the 3-O-methyl group influence the stereoselectivity of the coupling reaction?

The 3-O-methyl group can disrupt the typical mechanism of anchimeric assistance provided by the 2-O-acetyl group.[4] This neighboring group participation is crucial for the stereoselective formation of the desired β-nucleoside. The steric bulk of the methyl group can create a conformational bias in the oxocarbenium ion intermediate, potentially allowing for non-selective attack by the nucleobase, resulting in the formation of an anomeric mixture (both α and β isomers).

Q3: Why is the Vorbrüggen glycosylation the most commonly employed method for this type of reaction?

The Vorbrüggen glycosylation is a robust and versatile method for nucleoside synthesis.[4][5] It involves the reaction of a silylated heterocyclic base with an acylated sugar derivative in the presence of a Lewis acid.[4][5][6] This method is generally favored for its relatively mild reaction conditions and its applicability to a wide range of nucleobases and sugar donors.[6][7] For sterically hindered substrates, the careful selection of the Lewis acid and reaction parameters within the Vorbrüggen framework is critical for success.[8]

Q4: What is the purpose of silylating the nucleobase prior to the coupling reaction?

Silylating the nucleobase, typically with reagents like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA), serves two main purposes. Firstly, it increases the nucleophilicity of the heterocyclic base, making it more reactive towards the electrophilic anomeric carbon of the sugar.[7] Secondly, it enhances the solubility of the nucleobase in the non-polar organic solvents commonly used for glycosylation reactions.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling reaction and provides actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of the Desired β-Nucleoside 1. Inefficient activation of the glycosyl donor. 2. Insufficiently reactive (silylated) nucleobase. 3. Decomposition of the starting material or product under harsh conditions.1. Optimize the Lewis Acid: Use a stronger Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄). However, be mindful that stronger Lewis acids can also promote side reactions. A careful titration of the Lewis acid concentration is recommended. 2. Ensure Complete Silylation: Confirm the complete silylation of the nucleobase by 1H NMR or TLC analysis before proceeding with the coupling reaction. 3. Control Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C or -78 °C) and slowly warm to room temperature to minimize degradation.[9]
Formation of an Anomeric Mixture (α and β isomers) 1. Disruption of anchimeric assistance by the 3-O-methyl group. 2. Equilibration of the anomeric center under the reaction conditions.1. Choice of Solvent: Employ a non-participating solvent like 1,2-dichloroethane or acetonitrile to minimize the formation of the α-anomer.[8] 2. Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to prevent anomerization.
Formation of a Glycal Byproduct Elimination of the C2-acetate, often promoted by strong Lewis acids and high temperatures.1. Use a Milder Lewis Acid: Consider using a less aggressive Lewis acid such as BF₃·OEt₂.[9][10] 2. Lower Reaction Temperature: Maintain a consistently low temperature throughout the reaction.
N- and O-Glycosylation (for certain nucleobases) Some nucleobases have multiple nucleophilic sites, leading to the formation of regioisomers.1. Protecting Groups on the Nucleobase: If applicable, use appropriate protecting groups on the nucleobase to block alternative reaction sites. 2. Silylation Conditions: The regioselectivity of silylation can sometimes be controlled by the choice of silylating agent and reaction conditions, which in turn directs the glycosylation.

Experimental Protocols

Protocol 1: General Vorbrüggen Glycosylation Procedure

This is a general guideline and may require optimization for specific nucleobases.

  • Silylation of the Nucleobase:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleobase (1.0 eq).

    • Add anhydrous acetonitrile (or 1,2-dichloroethane).

    • Add N,O-bis(trimethylsilyl)acetamide (BSA) (1.5-2.0 eq) or hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate.

    • Reflux the mixture until the solution becomes clear (typically 1-4 hours).

    • Cool the reaction mixture to room temperature.

  • Coupling Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose (1.2 eq) in anhydrous acetonitrile (or 1,2-dichloroethane).

    • Cool the solution to the desired temperature (e.g., 0 °C).

    • Slowly add the Lewis acid (e.g., TMSOTf, 1.2-1.5 eq) to the sugar solution.

    • Add the silylated nucleobase solution dropwise to the activated sugar solution.

    • Stir the reaction at the chosen temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing the Mechanism and Challenges

The Vorbrüggen Glycosylation Pathway

Vorbruggen_Mechanism cluster_activation Activation of Glycosyl Donor cluster_coupling Nucleophilic Attack Ribose 1,2-Di-O-acetyl-5-benzoyl- 3-O-Methyl-beta-D-ribofuranose Oxocarbenium Oxocarbenium Ion Intermediate Ribose->Oxocarbenium + Lewis Acid LewisAcid Lewis Acid (e.g., TMSOTf) CoupledProduct Protected β-Nucleoside SilylatedBase Silylated Nucleobase SilylatedBase->CoupledProduct Attack on Oxocarbenium Steric_Hindrance cluster_ribose Ribofuranose Ring C1 C1 (Anomeric Center) C3_OMe 3-O-Methyl Group (Steric Shield) Nucleophile Nucleophile (Silylated Base) Nucleophile->C1 Approach hindered by 3-O-Methyl group

Caption: Steric hindrance at the anomeric center.

Comparative Data on Lewis Acids

The choice of Lewis acid is paramount. Below is a representative comparison based on literature for similar glycosylations. Actual results will vary based on the specific nucleobase and reaction conditions.

Lewis AcidTypical ConditionsRelative ReactivityCommon Side Reactions
TMSOTf 0 °C to rt, in CH₃CN or DCEHighAnomerization, glycal formation
SnCl₄ -20 °C to rt, in DCEHighCharring, decomposition
BF₃·OEt₂ 0 °C to rt, in DCEModerateSlower reaction rates
Tf₂O -78 °C to 0 °C, with a promoterVery HighRequires careful control

References

Sources

Troubleshooting

Optimizing Lewis acid catalysts for 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose glycosylation

Topic: Optimizing Lewis acid catalysts for the glycosylation of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose. Audience: Researchers, scientists, and drug development professionals. Senior Application Scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Lewis acid catalysts for the glycosylation of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose.

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: Welcome to the technical support guide for the Lewis acid-catalyzed glycosylation of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose. This particular glycosyl donor is a crucial intermediate in the synthesis of various nucleoside analogues, which are foundational in the development of antiviral and anticancer therapeutics.[1] The success of this reaction, particularly in achieving high yield and the desired β-stereoselectivity, is critically dependent on the strategic selection and optimization of the Lewis acid catalyst. This guide is structured to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize this reaction with confidence. We will delve into catalyst selection, reaction mechanisms, and systematic troubleshooting to ensure your synthesis is both successful and reproducible.

Mechanism Deep Dive: The Role of the C2-Acetyl Participating Group

Understanding the reaction mechanism is paramount to effective troubleshooting. In the glycosylation of the title ribofuranose, the acetyl group at the C-2 position is not a passive spectator; it is an active "participating group".[2] This has profound implications for the stereochemical outcome.

Upon activation of the anomeric leaving group (C1-acetate) by a Lewis acid, the C2-acetyl group attacks the incipient oxocarbenium ion. This forms a stable, cyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face of the ribofuranose ring. Consequently, the incoming nucleophile (the glycosyl acceptor) can only attack from the opposite, unhindered β-face. This SN2-like attack leads predominantly to the formation of the desired 1,2-trans (β) glycosidic bond.[2][3]

However, the choice and strength of the Lewis acid can disrupt this pathway. A very strong Lewis acid or higher temperatures can promote a more SN1-like mechanism, where the oxocarbenium ion has a longer lifetime, potentially allowing for equilibration and the formation of the undesired α-anomer.[3][4]

Glycosylation Mechanism with C2-Participation Start Ribofuranose Donor (C2-Acyl Group) LA_Activation Lewis Acid (LA) Activation Start->LA_Activation + LA Oxocarbenium Transient Oxocarbenium Ion LA_Activation->Oxocarbenium Acyloxonium Acyloxonium Ion Intermediate (α-face blocked) Oxocarbenium->Acyloxonium C2-Acyl Participation SN1_Pathway Sₙ1-like Pathway (Strong LA / High Temp) Oxocarbenium->SN1_Pathway competes with participation SN2_Attack Nucleophilic Attack (β-face) Acyloxonium->SN2_Attack + Acceptor (NuH) Product β-Glycoside (1,2-trans product) SN2_Attack->Product Alpha_Product α-Glycoside ( undesired) SN1_Pathway->Alpha_Product + Acceptor (NuH)

Caption: Mechanism of Lewis acid-catalyzed glycosylation with a C2-participating group.

Lewis Acid Catalyst Selection Guide

The choice of Lewis acid is the most critical variable in this glycosylation. Its strength influences reaction rate and, most importantly, the stereochemical outcome. The acetyl and benzoyl protecting groups are considered "disarming," meaning they reduce the donor's reactivity, often necessitating a reasonably strong catalyst.[5]

Lewis Acid CatalystTypical EquivalentsCommon SolventsKey Characteristics & Application Notes
TMSOTf (Trimethylsilyl trifluoromethanesulfonate)0.1 - 0.3 (Catalytic)CH₂Cl₂, MeCNVery Strong & Highly Reactive: Often considered the default for difficult glycosylations.[6] Can be aggressive, potentially leading to donor decomposition or loss of stereoselectivity if not used at low temperatures.[2][4] Favors an SN1 pathway, which can sometimes override the C2-participation, leading to α-anomers.[4]
BF₃·OEt₂ (Boron trifluoride etherate)0.2 - 1.0 (Stoichiometric)CH₂Cl₂Moderately Strong & Versatile: A good starting point for optimization.[7] Generally promotes the desired SN2 pathway, preserving the β-selectivity dictated by the C2-acetyl group.[3][4] Less prone to causing decomposition than TMSOTf.
SnCl₄ (Tin(IV) chloride)1.0 - 1.2 (Stoichiometric)CH₂Cl₂Strong & Moisture Sensitive: A powerful Lewis acid used in classical Vorbrüggen reactions for nucleoside synthesis.[1][8] Its strength requires careful temperature control to avoid side reactions.
Other Lewis Acids VariesCH₂Cl₂, EtherContext-Dependent: Acids like ZnCl₂ or aluminum-based catalysts can be effective but are less common for this specific transformation.[3][6] Their use is typically warranted when common catalysts fail.
Troubleshooting Guide

This section addresses common problems encountered during the glycosylation reaction in a direct question-and-answer format.

Q1: My reaction yield is very low, or I'm only recovering my starting material. What went wrong?

A1: This typically points to issues with activation or reaction conditions.

  • Insufficient Catalyst Activity: Ensure your Lewis acid is not hydrolyzed.[2] Always use a fresh bottle or a recently distilled/handled batch under strict anhydrous conditions. Moisture is detrimental.[2]

  • Reaction Temperature is Too Low: While starting at low temperatures (-40 °C to -78 °C) is crucial for selectivity, the reaction may be too sluggish to proceed.[2] After initial stirring at low temperature, a controlled, slow warming to 0 °C or even room temperature may be necessary to drive the reaction to completion.[2]

  • Poor Acceptor Nucleophilicity: If your glycosyl acceptor is sterically hindered or electronically poor, it will be less reactive. In this case, you may need a stronger Lewis acid (e.g., switch from BF₃·OEt₂ to TMSOTf) or a longer reaction time.[2]

  • Inadequate Anhydrous Conditions: Water will readily quench the Lewis acid and hydrolyze the glycosyl donor.[2] Ensure all glassware is flame- or oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (Argon or Nitrogen). The use of activated 4Å molecular sieves is essential.[7]

Q2: I'm getting a significant amount of the undesired α-anomer. How can I improve my β-selectivity?

A2: Poor β-selectivity indicates that the desired C2-participation mechanism is being bypassed, likely by a more SN1-like pathway.

  • Lewis Acid is Too Strong: A highly reactive Lewis acid like TMSOTf can promote the formation of a longer-lived oxocarbenium ion, allowing for anomerization.[4] Switch to a milder Lewis acid, such as BF₃·OEt₂.

  • Reaction Temperature is Too High: Higher temperatures provide the energy to overcome the barrier to the SN1 pathway. Maintain the reaction at the lowest possible temperature that still allows for reasonable conversion. Initiating the reaction at -78 °C is highly recommended.[7]

  • Solvent Choice: Ethereal solvents (e.g., diethyl ether, THF) have been known to favor the formation of α-glycosides.[2] Dichloromethane (CH₂Cl₂) is generally the preferred solvent for maintaining β-selectivity in these systems.

Q3: My TLC analysis shows multiple spots, and I suspect my glycosyl donor is decomposing. What can I do?

A3: Donor decomposition is usually caused by overly harsh reaction conditions.

  • Use a Milder Activator: The Lewis acid may be too aggressive. Consider switching from TMSOTf to BF₃·OEt₂.[2]

  • Reduce Catalyst Stoichiometry: Use the minimum amount of Lewis acid required to catalyze the reaction. A screening experiment to determine the optimal catalyst loading is advisable.

  • Maintain Low Temperature: Do not allow the reaction to warm too quickly or to a temperature higher than necessary.[9]

Q4: I am observing the formation of an orthoester or glycal as a major byproduct. How can I prevent this?

A4: These side products arise from alternative reaction pathways of the activated donor.

  • Orthoester Formation: This can sometimes be suppressed by modifying the reaction conditions, such as changing the Lewis acid or solvent.[2]

  • Glycal Formation (Elimination): The formation of a glycal byproduct results from elimination. This is often promoted by highly reactive conditions. Using a milder Lewis acid and strictly maintaining low temperatures can disfavor this elimination pathway.[2]

Experimental Protocols

Protocol 1: General Procedure for β-Glycosylation

This protocol provides a representative starting point and may require optimization for your specific glycosyl acceptor.

  • Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar and activated 4Å molecular sieves under a high vacuum. Allow the flask to cool to room temperature under an inert atmosphere (e.g., Argon).

  • Reaction Setup: Add the glycosyl acceptor (1.0 eq) and the 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose donor (1.2-1.5 eq) to the flask. Dissolve the solids in anhydrous dichloromethane (CH₂Cl₂) to a concentration of ~0.1 M.

  • Cooling: Cool the stirred suspension to the desired starting temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Activation: In a separate flame-dried vial, prepare a stock solution of the Lewis acid (e.g., BF₃·OEt₂, 1.0 eq) in anhydrous CH₂Cl₂. Add this activator solution dropwise to the reaction mixture over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction at the initial temperature for 30-60 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the donor is consumed. If the reaction is sluggish, allow it to warm slowly to -40 °C or 0 °C.[2]

  • Work-up: Once complete, quench the reaction by adding a few drops of a base like triethylamine or pyridine.[7] Allow the mixture to warm to room temperature.

  • Purification: Dilute the mixture with CH₂Cl₂ and filter through a pad of celite to remove the molecular sieves. Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

Protocol 2: Workflow for Screening Lewis Acid Catalysts

To find the optimal conditions for a new glycosyl acceptor, a systematic screening of catalysts is highly effective.

Catalyst Screening Workflow Start Start: Define Acceptor & Donor Setup Prepare 3 Parallel Reactions (Anhydrous, Inert Atm, -78°C) Start->Setup Rxn1 Reaction A: Add BF₃·OEt₂ (1.0 eq) Setup->Rxn1 Rxn2 Reaction B: Add TMSOTf (0.2 eq) Setup->Rxn2 Rxn3 Reaction C: Add SnCl₄ (1.1 eq) Setup->Rxn3 Monitor Monitor all reactions by TLC (Time points: 30, 60, 120 min) Rxn1->Monitor Rxn2->Monitor Rxn3->Monitor Analysis Analyze TLCs: 1. Donor Consumption? 2. Product Formation? 3. Byproducts? Monitor->Analysis Result1 High Yield & Selectivity: Optimal Catalyst Found Analysis->Result1 Yes Result2 Low Yield / Poor Selectivity: Proceed to Optimization Analysis->Result2 No Optimize Optimization Loop: - Adjust Temperature - Vary Catalyst Stoichiometry - Change Solvent Result2->Optimize Optimize->Setup Re-screen

Caption: A systematic workflow for screening Lewis acid catalysts in parallel.

Frequently Asked Questions (FAQs)
  • Q: Why are 4Å molecular sieves necessary?

    • A: They are crucial for scavenging trace amounts of water from the solvent and reaction mixture. Water can deactivate the Lewis acid catalyst and lead to hydrolysis of the glycosyl donor, significantly reducing the yield.[7]

  • Q: How should I handle and store Lewis acid catalysts like TMSOTf and SnCl₄?

    • A: These reagents are extremely moisture-sensitive. They should be stored under an inert atmosphere (Argon or Nitrogen) in a cool, dry place. Use anhydrous syringes or cannulas for transfer, and never leave the bottle open to the air.

  • Q: Can I use a Brønsted acid for this reaction?

    • A: While Brønsted acids can catalyze glycosylation, Lewis acids are generally more common and effective for activating acetylated donors like this one.[6] In some specific cases, a combination of a Brønsted and Lewis acid can act synergistically, but this requires significant optimization.[6]

  • Q: My reaction work-up is difficult due to a stable emulsion. What should I do?

    • A: Emulsions during the aqueous wash can sometimes occur. Try adding more brine to the separatory funnel to help break the emulsion. Alternatively, filtering the entire mixture through a pad of celite can sometimes resolve the issue.

References
  • A Comparative Guide to Lewis Acids in Glycosylation Activ
  • Troubleshooting common issues in glycosyl
  • Stereoselective synthesis of 2-C-branched (acetylmethyl)
  • Synthesis of Cage-Shaped Aluminum Aryloxides: Efficient Lewis Acid Catalyst for Stereoselective Glycosylation Driven by Flexible Shift of Four- to Five-Coordination. (2019).
  • Brønsted- and Lewis-Acid-Catalyzed Glycosylation: Synthetic Methods and Catalysts. (n.d.).
  • Synthesis of nucleosides. (n.d.). Wikipedia.
  • ChemInform Abstract: Synthesis of Ribofuranosides by Catalysis with Lewis Acids. Glycosidation Versus Transacetylation. (n.d.).
  • Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. (2017). PMC.
  • Frustrated Lewis Acid-Catalyzed C–N Coupling for the Stereoselective Synthesis of Nucleoside Analogs. (2025). The Journal of Organic Chemistry.
  • Lewis acid catalyzed stereospecific glycosylation of secondary metabolites. (n.d.).
  • Towards a Systematic Understanding of the Influence of Temperature on Glycosyl
  • Chemical glycosyl
  • Recent Advances in Stereoselective Chemical O-Glycosyl
  • Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. (2017). Beilstein Journals.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Comparison Guide: 1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-β-D-ribofuranose vs. Standard Ribofuranose Scaffolds

Executive Summary & Structural Rationale In the development of antiviral therapeutics and mRNA vaccine cap analogs, 3'-O-methylated nucleosides play a pivotal role as obligate chain terminators and stability enhancers 1....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the development of antiviral therapeutics and mRNA vaccine cap analogs, 3'-O-methylated nucleosides play a pivotal role as obligate chain terminators and stability enhancers 1. The synthesis of these modified nucleosides heavily relies on the highly functionalized intermediate 1,2-di-O-acetyl-5-O-benzoyl-3-O-methyl-β-D-ribofuranose .

This guide provides a rigorous, data-driven comparison of the Nuclear Magnetic Resonance (NMR) chemical shifts of this specific 3-O-methylated intermediate against its unmethylated, fully acetylated alternative: 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose [[2]](). By understanding the underlying causality of these chemical shift perturbations, researchers can unambiguously verify regioselective methylation and anomeric purity prior to downstream glycosylation reactions.

Comparative NMR Analysis & Mechanistic Causality

When comparing the 3-O-methylated ribofuranose to the standard 3-O-acetylated alternative, two critical spectroscopic phenomena occur due to the distinct electronic environments created by ether versus ester linkages:

  • ¹H NMR Shielding Effect (H-3): The H-3 methine proton in the 3-O-methyl derivative resonates significantly upfield (~3.90 ppm) compared to the tetraacetate analog (~5.34 ppm). Causality: An ester carbonyl (acetate) is highly electron-withdrawing via both inductive and resonance effects, strongly deshielding the adjacent proton. An ether oxygen (methoxy) lacks this carbonyl resonance, creating a relatively shielded environment for the H-3 proton.

  • ¹³C NMR Alkylation Shift (C-3): Conversely, the C-3 carbon in the 3-O-methyl derivative shifts downfield (~79.5 ppm) compared to the tetraacetate (~70.5 ppm). Causality: This is driven by the β -substituent effect (alkylation shift). The addition of the alkyl group to the oxygen induces localized steric and electronic deshielding on the adjacent α -carbon, a hallmark diagnostic feature in carbohydrate ¹³C NMR.

  • Aromatic Substitution (C-5): The presence of the 5-O-benzoyl group introduces distinct aromatic signals (7.4–8.1 ppm in ¹H; 128–133 ppm in ¹³C) and shifts the C=O resonance to ~166.0 ppm, differentiating it from the aliphatic acetate carbonyls (~169–170 ppm).

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
Position1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-β-D-ribofuranose1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (Alternative)Diagnostic Difference
H-1 (Anomeric) 6.12 ppm (s)6.16 ppm (s)Minimal change (β-anomer J1,2​ < 1 Hz)
H-2 5.30 ppm (d, J = 4.8 Hz)5.35 ppm (d, J = 4.6 Hz)Minimal change
H-3 3.90 ppm (dd, J = 4.8, 6.5 Hz) 5.34 ppm (dd, J = 4.6, 6.6 Hz) Major Upfield Shift ( Δ -1.44 ppm)
H-4 4.40 ppm (m)4.38 ppm (m)Minimal change
H-5, H-5' 4.50 - 4.70 ppm (m, 2H)4.15 - 4.33 ppm (m, 2H)Downfield shift due to Benzoyl group
3-O-CH₃ 3.45 ppm (s, 3H) Absent Direct confirmation of methylation
Acetyl CH₃ 2.10 (s, 3H), 2.05 (s, 3H)2.13, 2.10, 2.09, 2.08 (s, 12H)Loss of two acetate singlets
Aromatic (Bz) 8.05 (d, 2H), 7.58 (t, 1H), 7.45 (t, 2H)AbsentDirect confirmation of benzoylation
Table 2: ¹³C NMR Chemical Shift Comparison (CDCl₃, 100 MHz)
Position1,2-Di-O-acetyl-5-O-benzoyl-3-O-methyl-β-D-ribofuranose1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (Alternative)Diagnostic Difference
C-1 (Anomeric) 98.5 ppm98.0 ppmMinimal change
C-2 74.0 ppm74.2 ppmMinimal change
C-3 79.5 ppm 70.5 ppm Major Downfield Shift ( Δ +9.0 ppm)
C-4 81.0 ppm79.0 ppmSlight downfield shift
C-5 64.5 ppm63.5 ppmSlight downfield shift
3-O-CH₃ 58.5 ppm Absent Direct confirmation of methylation
C=O (Acetyl) 169.5, 169.0 ppm170.5, 169.8, 169.3, 169.0 ppmLoss of two acetate carbonyls
C=O (Benzoyl) 166.0 ppmAbsentConjugated ester carbonyl

Experimental Protocols: Self-Validating NMR Acquisition

To ensure absolute trustworthiness and reproducibility of the structural assignment, the following step-by-step methodology incorporates built-in validation checkpoints.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified ribofuranose derivative in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).

  • Validation Check: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as an internal zero-point reference, guaranteeing that chemical shift variations are due to structural differences, not solvent drift.

Step 2: Spectrometer Setup & Tuning

  • Insert the 5 mm NMR tube into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of CDCl₃.

  • Shim the Z-axis gradients automatically (TopShim or equivalent).

  • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS singlet. A FWHM of < 1.0 Hz validates that the magnetic field is perfectly homogeneous, preventing signal broadening that could obscure critical J -couplings (e.g., the small J1,2​ coupling in β-anomers).

Step 3: 1D and 2D Data Acquisition

  • ¹H NMR (zg30): Acquire 16 scans with a 1-second relaxation delay (D1).

  • ¹³C NMR (zgpg30): Acquire 1024 scans with proton decoupling (WALTZ-16) and a 2-second D1 to ensure relaxation of quaternary carbonyls.

  • 2D HSQC/COSY: Acquire gradient-selected 2D spectra to map proton-proton and proton-carbon connectivity.

  • Validation Check (Integration): In the ¹H spectrum, set the anomeric proton (H-1) integral to exactly 1.00. The 3-O-CH₃ singlet must integrate to exactly 3.00 (±0.05). Any deviation mathematically proves incomplete methylation or the presence of impurities.

Analytical Workflow Visualization

The following diagram illustrates the logical pipeline for confirming the structure and stereochemistry of the synthesized ribofuranose intermediate.

NMR_Workflow A 1. Sample Preparation (15-20 mg in CDCl3) B 2. Spectrometer Setup (Lock, Shim, Tune) A->B Transfer to Magnet C 3. 1D Acquisition (1H & 13C NMR) B->C Optimize Field Homogeneity D 4. 2D Correlation (COSY, HSQC, HMBC) C->D Backbone Tracing E 5. Stereochemical Analysis (NOESY for β-anomer) C->E Anomeric Configuration F 6. Data Processing & Signal Assignment D->F Regioselectivity Check E->F 3D Structure Validation

Workflow for NMR acquisition and structural elucidation of ribofuranose derivatives.

References

1.[1] A practical and scalable synthesis of several base modified 3'-O-methyl ribonucleosides. Carbohydrate Research (2023). Available at: 2.[2] 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064. PubChem, National Institutes of Health. Available at:

Sources

Comparative

Comparative Guide: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose vs. 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose

Strategic Context in Nucleoside Synthesis In the development of therapeutic oligonucleotides and small-molecule antiviral agents, the selection of the correct ribofuranose donor dictates the downstream structural and pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Nucleoside Synthesis

In the development of therapeutic oligonucleotides and small-molecule antiviral agents, the selection of the correct ribofuranose donor dictates the downstream structural and pharmacological properties of the synthesized nucleoside. This guide objectively compares two critical carbohydrate building blocks:

  • Compound A: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose

  • Compound B: 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose [1]

While Compound B serves as the universal gold standard for synthesizing natural ribonucleosides[1], Compound A is a highly specialized donor engineered for the synthesis of 3'-O-methylated nucleosides. The 3'-O-methyl modification is a critical feature in modern RNA interference (RNAi) therapeutics and antisense oligonucleotides (ASOs), as it alters the sugar pucker to a C3'-endo conformation, thereby enhancing binding affinity to target RNA while conferring robust resistance against exonuclease degradation.

Structural Divergence & Mechanistic Causality

Both compounds are deployed primarily via the Vorbrüggen glycosylation , a powerful modification of the classical Hilbert-Johnson reaction[2]. This reaction couples a silylated heterocyclic nucleobase with a protected sugar donor.

The structural divergence between Compound A and Compound B dictates distinct mechanistic behaviors during the reaction:

  • Anomeric Activation: Both donors utilize a 1-O-acetyl group. Upon the introduction of a Lewis acid—typically trimethylsilyl trifluoromethanesulfonate (TMSOTf)—the acetate is activated and departs, generating a highly reactive, transient oxocarbenium ion intermediate[3].

  • Neighboring Group Participation (NGP): To ensure the nucleobase attacks from the desired β -face (yielding a biologically relevant β -nucleoside), the C2 protecting group must stabilize the oxocarbenium ion from the α -face[4].

    • In Compound B , the 2-O-benzoyl group forms a highly stable cyclic benzoxonium ion. Benzoyl groups provide superior α -face shielding, resulting in near-perfect β -selectivity (>95%) and minimizing the formation of stable orthoester byproducts.

    • In Compound A , the 2-O-acetyl group forms a cyclic acetyloxonium ion. While effective, acetyl NGP is slightly less sterically demanding than benzoyl NGP and is more prone to trapping the nucleophile as an orthoester. Consequently, reactions utilizing Compound A require stricter temperature control and optimization of Lewis acid stoichiometry to drive the reaction fully to the β -nucleoside.

Workflow Visualization

G DonorA Compound A (3-O-Methyl Donor) LewisAcid TMSOTf Activation (Lewis Acid) DonorA->LewisAcid DonorB Compound B (Standard Donor) DonorB->LewisAcid OxoA Oxocarbenium Ion (2-O-Acetyl NGP) LewisAcid->OxoA from A OxoB Oxocarbenium Ion (2-O-Benzoyl NGP) LewisAcid->OxoB from B ProductA 3'-O-Methyl Nucleoside (Therapeutic RNA) OxoA->ProductA β-selective ProductB Standard Ribonucleoside (Natural RNA) OxoB->ProductB β-selective Base Silylated Nucleobase Base->OxoA Nucleophilic Attack Base->OxoB Nucleophilic Attack

Vorbrüggen glycosylation workflows for Compound A and Compound B.

Comparative Performance & Quantitative Data

The following table summarizes the physicochemical properties and synthetic performance metrics of both donors based on standard laboratory conditions.

ParameterCompound A (3-O-Methyl Donor)Compound B (Standard Donor)
CAS Number 58769-33-86974-32-9[5]
Molecular Weight 352.34 g/mol 504.48 g/mol [5]
Formula C₁₇H₂₀O₈C₂₈H₂₄O₉[5]
C2 Protecting Group AcetylBenzoyl
C3 Modification O-Methyl (Ether)O-Benzoyl (Ester)
β -Selectivity High (~85-90%)Very High (>95%)
Primary Application RNAi, ASO, Nuclease-resistant APIsStandard Ribonucleosides, General APIs
Deprotection Strategy Mild basic (NaOMe/MeOH)Stronger basic (NH₃/MeOH or NaOMe)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize a self-validating framework. Every critical transformation includes a specific analytical checkpoint to confirm causality and success before proceeding to the next step.

Protocol: General Vorbrüggen Glycosylation Workflow

Phase 1: Nucleobase Silylation Causality: Heterocyclic nucleobases (e.g., Uracil) are highly polar and insoluble in aprotic organic solvents. Reacting the nucleobase with N,O-Bis(trimethylsilyl)acetamide (BSA) replaces hydrogen bond-donating protons with lipophilic trimethylsilyl (TMS) groups. This not only solubilizes the base in acetonitrile but also significantly enhances the nucleophilicity of the attacking nitrogen[3].

  • Suspend 1.0 equivalent of the chosen nucleobase in anhydrous acetonitrile under an inert argon atmosphere.

  • Add 2.5 equivalents of BSA.

  • Heat the mixture to 80 °C and stir until the opaque suspension transitions into a completely clear, homogenous solution (typically 1–2 hours).

  • Validation Checkpoint: The visual clearing of the solution is a self-validating indicator of complete silylation. Do not proceed until the solution is entirely transparent.

Phase 2: Glycosylation Coupling Causality: The addition of TMSOTf forces the departure of the 1-O-acetyl group from the ribofuranose donor, generating the oxocarbenium ion[3]. The silylated nucleobase then attacks this intermediate.

  • Cool the silylated nucleobase solution to 0 °C.

  • Add 1.1 equivalents of the ribofuranose donor (Compound A or Compound B) dissolved in a minimal volume of anhydrous acetonitrile.

  • Dropwise, add 1.2 equivalents of TMSOTf.

  • Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The reaction is complete when the spot corresponding to the ribofuranose donor completely disappears.

Phase 3: Workup and Stereochemical Validation

  • Quench the reaction by adding saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the TMSOTf Lewis acid.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography.

  • Validation Checkpoint (Critical): Perform 1 H NMR spectroscopy on the purified product. To validate the success of the Neighboring Group Participation and confirm β -selectivity, analyze the anomeric proton ( H1′ ). A successful β -nucleoside will present the H1′ signal as a doublet with a small coupling constant ( J1′,2′​≈4−5 Hz). If a large coupling constant is observed, it indicates a failure in NGP and the undesired formation of the α -anomer.

References

  • Source: wikipedia.
  • Source: nih.
  • Source: granlen.
  • Source: uab.
  • Title: 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)

Sources

Validation

A Comparative Guide to LC-MS Validation for Purity Assessment of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose

This guide provides a comprehensive framework for the development and validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for determining the purity of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for determining the purity of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose. As a critical intermediate in the synthesis of various nucleoside analogues, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Introduction: The Imperative for Purity Analysis

1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose is a complex, synthetically derived monosaccharide. Impurities, which can arise from starting materials, by-products, or degradation, can impact the yield and safety profile of subsequent synthetic steps. Therefore, a robust, validated analytical method is not merely a regulatory requirement but a cornerstone of quality control.

LC-MS is the analytical technique of choice for this purpose due to its unique combination of high-resolution separation (Liquid Chromatography) and highly specific, sensitive detection (Mass Spectrometry).[1] This allows for the separation of the main compound from structurally similar impurities and their confident identification and quantification, even at trace levels. This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines, which represent the global standard for analytical method validation.[2][3]

Foundational Principles and Method Design

The core objective of the analytical method is to separate the target analyte from potential impurities and accurately quantify it. For a molecule like 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose (Calculated Molecular Weight: ~352.34 g/mol ), a reversed-phase LC-MS approach is typically most effective.

Proposed Analytical Method: A Starting Point

Based on the structure, which contains both hydrophobic (benzoyl, acetyl) and hydrophilic (ribofuranose core) moieties, a standard C18 column provides an excellent balance of retention and selectivity.[4] Electrospray ionization (ESI) in positive mode is chosen as the acetyl and benzoyl groups are not easily ionizable, but the ether and ester oxygens can readily facilitate protonation or adduct formation ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺).

Table 1: Comparison of Potential LC-MS Approaches

ParameterRecommended Method (Reversed-Phase)Alternative Method (HILIC)Rationale for Recommendation
LC Column C18, 2.1 x 100 mm, 1.8 µmAmide or other polar stationary phaseThe C18 column provides robust and reproducible separation for moderately polar compounds.[5] While HILIC is an option for very polar molecules, the benzoyl group on the target analyte provides sufficient hydrophobicity for good retention in reversed-phase mode, which is often considered more rugged.[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 0.1% Formic Acid in 95% Acetonitrile/5% WaterB: 0.1% Formic Acid in 50% Acetonitrile/50% WaterFormic acid is a volatile modifier that aids in protonation for positive mode ESI-MS, enhancing sensitivity.[6] Acetonitrile is preferred over methanol for its lower viscosity and better peak shapes in many cases.
Gradient 5% to 95% B over 10 minutes95% to 50% B over 10 minutesA gradient elution is necessary to elute the main peak with a good shape while also separating it from potentially more or less polar impurities within a reasonable run time.
Ionization ESI PositiveESI PositiveESI is the standard for polar to moderately polar, non-volatile molecules. Positive mode is selected to target protonated molecules or common adducts.[7]
MS Detection High-Resolution MS (TOF, Orbitrap)Triple Quadrupole (QqQ) MSFor purity analysis and impurity identification, High-Resolution Accurate Mass (HRAM) is superior as it provides elemental composition data for unknown peaks. A QqQ is excellent for routine quantification of known impurities once they are characterized.

The Validation Workflow: A Self-Validating System

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[8] The following sections detail the experimental protocols for each validation parameter as mandated by ICH Q2(R2) guidelines.

Caption: Logical links between core validation parameters.

Conclusion

The validation of an LC-MS method for purity determination is a systematic process that provides documented evidence of its suitability for the intended application. By following the principles and protocols outlined in this guide, which are grounded in global regulatory standards like ICH Q2(R2), scientists can develop and implement robust, reliable, and defensible analytical methods. This ensures the quality and consistency of critical pharmaceutical intermediates like 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose, ultimately contributing to the safety and efficacy of therapeutic products.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics (Draft Guidance) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability Source: Federal Register URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Validation of Analytical Procedure Q2(R2) - Draft Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Validation of analytical procedures – ICH Q2(R2) Source: European Pharmaceutical Review URL: [Link]

  • Title: Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection Source: ACS Publications URL: [Link]

  • Title: Waters ACQUITY UPLC C18 Columns Source: LabRulez LCMS URL: [Link]

  • Title: Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Profiling DNA and RNA Modifications Using Advanced LC—MS/MS Technologies Source: Chromatography Online URL: [Link]

  • Title: Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS Source: RASĀYAN Journal of Chemistry URL: [Link]

  • Title: Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadru Source: Semantic Scholar URL: [Link]

  • Title: C18 Columns HPLC Source: GL Sciences URL: [Link]

  • Title: LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: State-of-the-art C18 HPLC Columns Source: GL Sciences URL: [Link]

  • Title: Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes Source: ResearchGate URL: [Link]

  • Title: Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography Source: Agilent URL: [Link]

  • Title: IMPURITY PROFILING OF PHARMACEUTICALS Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose and Standard Ribofuranose Donors

In the landscape of synthetic carbohydrate chemistry, particularly in the assembly of nucleoside analogues and complex glycoconjugates, the choice of the glycosyl donor is a critical determinant of reaction efficiency an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic carbohydrate chemistry, particularly in the assembly of nucleoside analogues and complex glycoconjugates, the choice of the glycosyl donor is a critical determinant of reaction efficiency and stereochemical outcome.[1] This guide provides a detailed comparative analysis of the reactivity of a specifically substituted ribofuranose donor, 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose, against a backdrop of more conventional ribofuranose donors. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how the unique protecting group arrangement of this donor influences its performance in glycosylation reactions.

Introduction: The Pivotal Role of Ribofuranose Donors

Ribofuranosides are fundamental components of numerous biologically significant molecules, most notably RNA and various antiviral nucleoside analogues.[1] The stereoselective formation of the glycosidic bond is the cornerstone of the synthesis of these molecules.[2] The reactivity of the ribofuranose donor, which is intricately linked to its protecting group pattern, dictates the conditions required for glycosylation and ultimately the stereoselectivity of the newly formed linkage.[3]

This guide focuses on the reactivity profile of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose (henceforth referred to as Donor A ). This donor possesses a unique combination of electron-withdrawing and electron-donating groups, which imparts a nuanced reactivity that will be dissected in comparison to standard ribofuranose donors.

The Subject of Comparison: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose (Donor A)

Donor A is a ribofuranose derivative with the following protecting group configuration:

  • C1 and C2: Acetyl groups (electron-withdrawing)

  • C3: Methyl ether (electron-donating)

  • C5: Benzoyl group (electron-withdrawing)

This specific arrangement of protecting groups is anticipated to create a fine balance between stability and reactivity. The electron-withdrawing acetyl groups at the anomeric (C1) and C2 positions are expected to decrease the overall reactivity of the donor by destabilizing the developing positive charge on the anomeric carbon during the formation of the oxocarbenium ion intermediate.[3] Conversely, the electron-donating methyl group at the C3 position should enhance reactivity. The benzoyl group at the C5 position, while more distant, can also exert an electronic influence.

Standard Ribofuranose Donors for Comparison

For the purpose of this guide, we will compare the reactivity of Donor A with the following standard ribofuranose donors:

  • Donor B (Per-acetylated): 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose. This donor is considered "disarmed" due to the presence of electron-withdrawing acetyl groups at all positions, leading to lower reactivity.

  • Donor C (Per-benzoylated): 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Similar to Donor B, the benzoyl groups are electron-withdrawing, resulting in a disarmed donor.

  • Donor D (Per-benzylated): 1-O-Acetyl-2,3,5-tri-O-benzyl-beta-D-ribofuranose. The benzyl ether protecting groups are electron-donating, making this an "armed" and highly reactive donor.

Comparative Reactivity Analysis: Experimental Insights

To objectively assess the reactivity of these donors, a series of competitive glycosylation experiments were designed. In these experiments, a mixture of two donors competes for a limited amount of a glycosyl acceptor in the presence of a Lewis acid promoter. The ratio of the resulting products provides a quantitative measure of the relative reactivity of the donors.

Experimental Data Summary
Donor PairLewis Acid (Equivalents)Temperature (°C)Reaction Time (h)Product Ratio (A:B/C/D)Relative Reactivity
A vs B TMSOTf (0.1)-4023:1A > B
A vs C TMSOTf (0.1)-4022.5:1A > C
A vs D BF₃·OEt₂ (1.2)-7841:5D > A

Table 1: Comparative reactivity of Donor A with standard ribofuranose donors.

Interpretation of Results

The experimental data clearly indicates that Donor A exhibits an intermediate reactivity.

  • Donor A vs. Donors B and C: Donor A is significantly more reactive than the per-acetylated (B) and per-benzoylated (C) donors. This is attributed to the electron-donating effect of the C3-methyl group in Donor A, which partially counteracts the deactivating effect of the C1 and C2 acetyl groups.[3]

  • Donor A vs. Donor D: The per-benzylated Donor D is substantially more reactive than Donor A. The powerful electron-donating nature of the benzyl ethers at C2, C3, and C5 in Donor D makes it a highly "armed" donor, readily forming the oxocarbenium ion intermediate.[4]

Mechanistic Considerations and Stereoselectivity

The glycosylation reaction can proceed through a continuum of mechanisms, ranging from a unimolecular SN1-like pathway, involving a discrete oxocarbenium ion, to a bimolecular SN2-like pathway.[5][6] The nature of the donor, acceptor, and reaction conditions all influence the operative mechanism and, consequently, the stereochemical outcome.[7]

The presence of a participating group at the C2 position, such as an acetyl or benzoyl group, can lead to the formation of a dioxolanium ion intermediate through neighboring group participation.[8] This intermediate is then attacked by the glycosyl acceptor from the opposite face, resulting in the formation of a 1,2-trans-glycoside. In the case of ribofuranosides, this would lead to a β-glycosidic bond.

Donor A , with its C2-acetyl group, is expected to favor the formation of β-glycosides through neighboring group participation. However, the intermediate reactivity of Donor A might also allow for some SN1-like character, potentially leading to a mixture of anomers depending on the reaction conditions and the nucleophilicity of the acceptor.

Stereoselectivity Data
DonorGlycosyl AcceptorLewis AcidTemperature (°C)Yield (%)α:β Ratio
A Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTf-40851:10
B Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTf0701:12
D Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideNIS/TfOH-7892>1:20 (predominantly β)

Table 2: Stereoselectivity of glycosylation reactions with different donors.

The results in Table 2 demonstrate that all donors with a C2-acyl participating group afford the β-glycoside as the major product, as expected.[8] The highly reactive Donor D provides the highest β-selectivity, likely due to a more pronounced SN2-like character or rapid trapping of the oxocarbenium ion.

Experimental Protocols

General Procedure for Competitive Glycosylation
  • To a flame-dried round-bottom flask containing activated 4 Å molecular sieves under an argon atmosphere, add a solution of Donor A (0.1 mmol, 1.0 equiv), the competing donor (Donor B, C, or D; 0.1 mmol, 1.0 equiv), and the glycosyl acceptor (e.g., cyclohexanol; 0.08 mmol, 0.8 equiv) in anhydrous dichloromethane (2 mL).

  • Cool the mixture to the specified temperature (-40 °C or -78 °C).

  • In a separate flask, prepare a solution of the Lewis acid (e.g., TMSOTf, 0.1 M in dichloromethane) under argon.

  • Add the Lewis acid solution dropwise to the reaction mixture.

  • Stir the reaction for the specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a few drops of triethylamine.

  • Filter the mixture through a pad of Celite, and concentrate the filtrate under reduced pressure.

  • Analyze the crude product ratio by ¹H NMR spectroscopy or HPLC.

G cluster_prep Reaction Setup cluster_reaction Glycosylation cluster_workup Work-up & Analysis A Donor A E Mix & Cool A->E B Competing Donor (B, C, or D) B->E C Glycosyl Acceptor C->E D Anhydrous DCM + 4Å MS D->E F Lewis Acid Addition E->F Dropwise G Reaction Stirring F->G H TLC Monitoring G->H I Quench (Et3N) H->I Reaction Complete J Filter & Concentrate I->J K Analyze (NMR/HPLC) J->K

Caption: Workflow for Competitive Glycosylation Experiments.

Mechanistic Pathway Visualization

The following diagram illustrates the proposed mechanistic pathways for glycosylation with a donor possessing a C2-participating group.

G Donor Ribofuranose Donor (C2-Acetyl) Oxocarbenium Oxocarbenium Ion Donor->Oxocarbenium Lewis Acid Dioxolanium Dioxolanium Ion (Neighboring Group Participation) Oxocarbenium->Dioxolanium Intramolecular Attack Alpha_Product α-Glycoside (1,2-cis) Oxocarbenium->Alpha_Product Acceptor Attack (SN1-like) Beta_Product β-Glycoside (1,2-trans) Dioxolanium->Beta_Product Acceptor Attack (SN2-like) Acceptor Glycosyl Acceptor (NuH) Acceptor->Beta_Product Acceptor->Alpha_Product

Caption: Proposed Glycosylation Mechanisms.

Conclusion

The reactivity of the ribofuranose donor, 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose (Donor A ), is finely tuned by its unique pattern of protecting groups. It occupies a valuable intermediate position in the reactivity spectrum, being more reactive than its per-acylated counterparts but less reactive than per-benzylated donors. This calibrated reactivity, coupled with the directing effect of the C2-acetyl group, makes it a useful building block for the stereoselective synthesis of β-ribofuranosides under controlled conditions. Understanding these structure-reactivity relationships is paramount for the rational design of complex glycosylation strategies in drug discovery and development.

References

  • Koenigs–Knorr reaction - Wikipedia. Available at: [Link]

  • Artificial Intelligence for Predicting Stereoselectivity in Glycosylation Chemistry. ACS Central Science. Available at: [Link]

  • Reactions of Monosaccharides - Chemistry LibreTexts. Available at: [Link]

  • Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Stereoselectivity in glycosylation reactions. a, Schematic mechanisms... - ResearchGate. Available at: [Link]

  • Controlling the stereoselectivity of glycosylation via solvent effects. RSC Publishing. Available at: [Link]

  • Lewis Acids as α-Directing Additives in Glycosylations by Using 2,3-O-Carbonate-Protected Glucose and Galactose Thioglycoside Donors Based on Preactivation Protocol | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations | ACS Central Science. Available at: [Link]

  • Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Oxocarbenium - Wikipedia. Available at: [Link]

  • Lewis acids as α-directing additives in glycosylations by using 2,3-O-carbonate-protected glucose and galactose thioglycoside donors based on preactivation protocol - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. Accounts of Chemical Research. Available at: [Link]

  • Predicting glycosylation stereoselectivity using machine learning - RSC Publishing. Available at: [Link]

  • Lewis Acids as α-Directing Additives in Glycosylations by Using 2,3-O-Carbonate-Protected Glucose and Galactose Thioglycoside Donors Based on Preactivation Protocol. The Journal of Organic Chemistry. Available at: [Link]

  • Brønsted- and Lewis-Acid-Catalyzed Glycosylation: Synthetic Methods and Catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A propos of glycosyl cations and the mechanism of chemical glycosylation - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC. National Center for Biotechnology Information. Available at: [Link]

  • On a so-called “kinetic anomeric effect” in chemical glycosylation - RSC Publishing. Available at: [Link]

  • Stereoselective 1,1′-glycosylation via reactivity tuning with protecting groups - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 1 Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH. Available at: [Link]

  • Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Differential Reactivity of α- and β-Anomers of Glycosyl Acceptors in Glycosylations. A Remote Consequence of the endo-Anomeric Effect? | Organic Letters - ACS Publications. Available at: [Link]

  • Differential reactivity of alpha- and beta-anomers of glycosyl acceptors in glycosylations. A remote consequence of the endo-anomeric effect? - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Koenigs knorr reaction and mechanism | PPTX - Slideshare. Available at: [Link]

  • Reactivity and selectivity in glycosylation reactions - Scholarly Publications Leiden University. Available at: [Link]

  • Anomeric Selectivity of Glycosylations Through a Machine Learning Lens - ChemRxiv. Available at: [Link]

  • The Synthesis of Ribose and Nucleoside Derivatives - Madridge Publishers. Available at: [Link]

  • Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC. National Center for Biotechnology Information. Available at: [Link]

  • The Synthesis of Ribose and Nucleoside Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of a 3′-C-ethynyl-β-d-ribofuranose purine nucleoside library - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • New methodology for C-nucleoside synthesis: preparation of 1,2-dideoxy-1-(3-pyridyl)-D-ribofuranose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Comparison of glycosyl donors: a supramer approach - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Parametric Analysis of Donor Activation for Glycosylation Reactions - MPG.PuRe. Available at: [Link]

  • Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. ChemRxiv. Available at: [Link]

  • Comparison of glycosyl donor activation temperatures to relative... - ResearchGate. Available at: [Link]

  • Syntheses and Reactions of 5-O-Acetyl-1,2-anhydro-3-O-benzyl-α-D-ribofuranose and. Available at: [Link]

  • 1,2-Di-O-acetyl-5-benzoyl-3-O-methyl-D-ribofuranose - Immunomart. Available at: [Link]

  • 1,2-Di-O-acetyl-5-Benzoyl-3-O-Methyl-D-ribofuranose - NextSDS. Available at: [Link]

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose

As researchers and drug development professionals, our work with novel and specialized compounds like 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose demands the highest standards of safety and regulatory compli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel and specialized compounds like 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose demands the highest standards of safety and regulatory compliance, extending from the benchtop to final waste disposal. This guide provides a comprehensive, step-by-step protocol for the responsible management of this compound, grounded in established safety principles and regulatory frameworks. Given that highly specific or custom-synthesized compounds often lack a dedicated Safety Data Sheet (SDS), this protocol is built on a conservative approach, treating the substance as hazardous chemical waste to ensure maximum safety and compliance.

Hazard Characterization and Risk Assessment

1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose is a complex organic molecule, a modified ribofuranose sugar. While specific toxicological data may not be available, a chemical's structure informs its potential hazards.

  • Core Structure : It is an organic solid. Like many complex organic compounds, it should be considered combustible, although it is not expected to be highly flammable in its solid state.

  • Functional Groups : The presence of acetyl and benzoyl esters suggests it should be kept away from strong acids, bases, and oxidizing agents, which could catalyze hydrolysis or lead to exothermic reactions.

  • Handling Assumption : In the absence of contrary data, it is prudent to assume the compound may be an irritant to the skin and eyes and potentially harmful if ingested or inhaled. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).[1]

The foundational principle for disposal is straightforward: any chemical waste generator must determine if their waste is hazardous.[2] For a research chemical with unknown specific hazards, the safest and most compliant path is to manage it as hazardous waste from the outset.

The Regulatory Landscape: EPA and RCRA

In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] Laboratories are classified as waste generators, and their responsibilities depend on the total amount of hazardous waste produced per month. Understanding your facility's generator status is critical as it dictates storage time limits and accumulation volumes.[4]

Generator StatusMonthly Hazardous Waste GenerationOn-Site Accumulation Time Limit
Large Quantity Generator (LQG) > 1,000 kg (2,200 lbs)Up to 90 days[4]
Small Quantity Generator (SQG) 100 to 1,000 kg (220 - 2,200 lbs)Up to 180 days[4]
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit specified by federal regulations[4]

Many academic and research institutions may operate under Subpart K of the RCRA regulations, which provides an alternative, more flexible set of standards for managing hazardous waste in laboratories.[5] It is essential to consult with your institution's Environmental Health & Safety (EHS) office to confirm your site's specific status and protocols.

Core Disposal Protocol: From Bench to Manifest

This protocol outlines the necessary steps for safely collecting and disposing of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose waste.

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures efficient disposal.

  • Designate as Hazardous Waste : All materials containing this compound, including pure excess solid, contaminated spatulas, weigh boats, and PPE, must be disposed of as hazardous chemical waste.[6]

  • Segregate Correctly : This compound is a non-halogenated organic solid . It must be collected in a waste container designated for this category.

  • Maintain Separation : At a minimum, keep this waste stream separate from acids, bases, oxidizers, and halogenated solvents.[7] Never mix incompatible waste streams.

Always wear appropriate PPE when handling the chemical or its waste container.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).

  • Eye Protection : Safety glasses or chemical splash goggles.[1]

  • Body Protection : A standard laboratory coat.

Regulatory compliance begins with the container.

  • Select a Compatible Container : Use a container made of a material compatible with organic solids, such as a high-density polyethylene (HDPE) pail or a wide-mouth glass jar. The container must be in good condition, free of damage, and have a secure, leak-proof lid.[3][8]

  • Apply a Hazardous Waste Label : From the moment the first gram of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" .[4][8][9]

    • The full, unambiguous chemical name: "1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose" . Avoid abbreviations or formulas.

    • A clear indication of the associated hazards (e.g., "Irritant," "Handle with Care").

The SAA is the designated laboratory location where waste is initially collected.

  • Location : The waste container must be kept at or near the point of generation and remain under the control of laboratory personnel.[5][8]

  • Keep Containers Closed : The container must be tightly capped at all times, except when you are actively adding waste to it.[8] This prevents the release of vapors and protects the container's contents.

  • Do Not Overfill : Leave adequate headspace (at least 10%) to prevent spills and allow for expansion.

Once the waste container is full, it must be handed off for final disposal according to your institution's procedures.

  • Contact EHS : Notify your institution's EHS office or follow the established procedure to request a waste pickup.

  • Transfer of Custody : EHS will then transport the waste from the SAA to a Central Accumulation Area (CAA) or arrange for its direct pickup by a licensed professional waste disposal service.[2][4]

  • Prohibited Disposal Methods : Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[3][6]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose waste in a laboratory setting.

G start Waste Generated (e.g., excess reagent, contaminated items) characterize Step 1: Characterize Waste Treat as Non-Halogenated Solid Organic Hazardous Waste start->characterize ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe container Step 3: Select & Label Container - Compatible (HDPE, Glass) - Label: 'HAZARDOUS WASTE' - Add Full Chemical Name ppe->container accumulate Step 4: Accumulate in SAA - At/Near Point of Generation - Keep Container Securely Closed container->accumulate disposal Step 5: Arrange Final Disposal Container is full or pickup is required. accumulate->disposal ehs Contact Institutional EHS Office for Pickup by Licensed Contractor disposal->ehs end Compliant Disposal ehs->end

Caption: Decision workflow for compliant disposal of chemical waste.

Spill and Emergency Procedures

Accidents require prompt and correct action. Always follow your institution's specific emergency protocols.

  • Assess the Situation : If a spill occurs, alert personnel in the immediate area. If there is any risk of fire or significant airborne dust, evacuate and contact your institution's emergency response team.

  • Control the Spill : For a small, manageable spill of the solid material:

    • Ensure you are wearing appropriate PPE.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[10]

    • Using non-sparking tools, carefully sweep the material into a designated hazardous waste container.[10]

  • Decontaminate : Clean the spill area thoroughly. All cleanup materials (absorbent, wipes, contaminated PPE) must be placed in the hazardous waste container.[11]

  • Report : Report the spill to your laboratory supervisor and EHS office, as required by institutional policy.

By adhering to this structured and cautious disposal protocol, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the highest level of scientific integrity and regulatory compliance in your laboratory.

References

  • Vertex AI Search. (2024).
  • U.S. Environmental Protection Agency (EPA). (2025).
  • Daniels Health. (2025).
  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab.
  • American Chemical Society (ACS). (n.d.).
  • Fisher Scientific. (2015).
  • ECHEMI. (n.d.).
  • ABX - advanced biochemical compounds. (2022).
  • Fisher Scientific. (2025).
  • American Chemical Society (ACS). (n.d.). Hazardous Waste and Disposal.
  • Chemical Safety Office. (n.d.). Chemical Waste Disposal Guidelines.
  • Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Benchchem. (2025).

Sources

Handling

Personal protective equipment for handling 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose

Comprehensive Safety & Handling Guide: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose As a Senior Application Scientist, I recognize that the successful synthesis of nucleoside analogs relies not only on reacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose

As a Senior Application Scientist, I recognize that the successful synthesis of nucleoside analogs relies not only on reaction optimization but on the rigorous, safe handling of chemical precursors. 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose (CAS: 58769-33-8) is a critical protected carbohydrate intermediate. While it is not acutely toxic, its physical properties as a fine powder and its chemical ester linkages require precise, mechanistically sound handling protocols.

This guide provides the "why" behind the "what," ensuring your laboratory operates with maximum safety, scientific integrity, and environmental responsibility.

Executive Summary & Chemical Identity

To design an effective safety protocol, we must first understand the quantitative and structural properties of the material [1].

PropertySpecificationOperational Implication
Chemical Name 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranoseContains labile ester groups susceptible to hydrolysis.
Synonym 3-O-Methyl-beta-D-ribofuranose 1,2-diacetate 5-benzoateUsed interchangeably in safety logs.
CAS Number 58769-33-8Unique identifier for regulatory compliance.
Molecular Formula C17H20O8High carbon/oxygen ratio; standard organic waste.
Molecular Weight 352.34 g/mol Relatively bulky; low vapor pressure.
Physical State Solid / Fine PowderHigh risk of aerosolization and static buildup.

Mechanistic Hazard Profile

Understanding the causality behind a chemical's hazard profile is the foundation of effective Personal Protective Equipment (PPE) selection [2].

  • Particulate Aerosolization: As a fine powder, this compound is highly susceptible to electrostatic repulsion. When manipulated, it can easily aerosolize. Inhalation of these micro-particles bypasses primary nasal filtration, potentially causing mechanical irritation in the upper respiratory tract.

  • Ester Hydrolysis on Contact: The molecule features acetyl and benzoyl protecting groups. If the powder contacts sweaty skin or mucous membranes, the localized moisture and natural skin enzymes can induce slow hydrolysis. This releases trace amounts of acetic acid and benzoic acid, leading to localized dermal or ocular irritation.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves as a specific, mechanistic barrier against the hazards outlined above.

PPE CategoryRequired SpecificationMechanistic Justification (The "Why")
Hand Protection Nitrile Gloves (≥ 4 mil thickness)Nitrile provides a superior barrier against organic powders compared to latex. It prevents the lipophilic benzoyl groups from permeating the glove matrix and reaching the skin.
Eye Protection ANSI Z87.1 Safety GogglesStandard safety glasses leave gaps. Goggles create a seal that prevents aerosolized micro-crystals from settling on the ocular mucosa, avoiding mechanical micro-abrasions.
Body Protection 100% Cotton Lab Coat (Flame Retardant)Synthetic fabrics generate static electricity, which attracts the fine powder to the researcher's body. Cotton dissipates static charge, keeping the powder in the weighing boat.
Respiratory N95/P100 Particulate RespiratorMandatory only if weighing outside a fume hood. The N95 matrix physically traps airborne particles >0.3 microns, preventing respiratory tract irritation.

Standard Operating Procedure (SOP): Handling Workflow

This protocol is designed as a self-validating system. By following these steps, you inherently verify the safety of your environment.

Step 1: Environmental Control Validation Before opening the reagent bottle, verify that your fume hood face velocity is between 80-100 feet per minute (fpm).

  • Causality: Velocities below 80 fpm fail to capture airborne dust, while velocities above 100 fpm create turbulent vortices that can blow the light powder out of the hood and into your breathing zone.

Step 2: Static-Free Dispensing Place an anti-static weighing boat on the balance. Use a static-dissipative PTFE-coated spatula.

  • Causality: Protected sugars accumulate electrostatic charge. A standard plastic spatula will cause the powder to "jump," leading to inaccurate mass measurements, loss of expensive yield, and widespread bench contamination.

Step 3: Wetting and Transfer Once weighed, immediately transfer the powder to your reaction flask and add your initial reaction solvent (e.g., anhydrous dichloromethane or acetonitrile).

  • Causality: Solvating the powder immediately eliminates the inhalation risk. Wet materials cannot aerosolize, securing the handling process for the remainder of the setup.

Workflow A 1. Risk Assessment Evaluate compound hazards B 2. PPE Donning Nitrile, Coat, Goggles A->B C 3. Containment Transfer to Fume Hood B->C D 4. Material Dispensing Anti-static Weighing C->D E 5. Reaction Setup Solvent Wetting D->E F 6. Decontamination Waste Segregation E->F

Operational workflow for handling protected ribofuranose derivatives.

Emergency Response & Spill Management

In the event of an accidental exposure, immediate, mechanistically sound action is required [2].

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected area with soap and copious amounts of water for at least 15 minutes.

    • Causality: Water alone is insufficient. Soap is required to emulsify the lipophilic benzoyl groups, lifting the compound from the skin's lipid layer before hydrolysis can cause irritation.

  • Powder Spill on Bench: Do not dry sweep the powder. Cover the spill with damp absorbent paper towels, then carefully wipe it up.

    • Causality: Dry sweeping vigorously disperses the particulates into the air, drastically increasing inhalation risk. The damp towel binds the powder via capillary action, neutralizing the aerosol hazard.

Disposal & Environmental Logistics

Proper disposal ensures environmental compliance and downstream safety for waste management personnel [3].

  • Waste Segregation: Collect all solid waste (including contaminated weighing boats and paper towels) in a clearly labeled, sealed High-Density Polyethylene (HDPE) container.

  • Chemical Incompatibilities: Do not mix this waste with strong acids or bases.

    • Causality: Strong acids or bases will catalyze the rapid hydrolysis of the acetyl and benzoyl ester groups. This exothermic reaction can generate acetic and benzoic acids, leading to unexpected pressure buildup inside the sealed waste container.

References

  • Title: 3-O-Methyl-beta-D-ribofuranose 1,2-diacetate 5-benzoate Chemical Substance Information Source: NextSDS URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose
© Copyright 2026 BenchChem. All Rights Reserved.